Lestaurtinib (formerly known as CEP-701) is an indolocarbazole-derived ATP-competitive inhibitor that primarily targets the ATP-binding pocket of JAK2 [1].
Key Features of this compound Mechanism
The following diagram illustrates how this compound disrupts the JAK/STAT signaling pathway:
Table 1: this compound Potency Against Key Kinase Targets
| Kinase Target | IC₅₀ (nM) | Cellular Assay/Model | Biological Effect |
|---|---|---|---|
| JAK2 (wild-type) | 0.9 - 1.0 [3] [1] | In vitro kinase assay | Inhibition of JAK2 enzymatic activity |
| JAK2 (V617F mutant) | <25 [1] | HEL92.1.7 cells | Suppression of STAT5 phosphorylation |
| FLT3 | 2 - 3 [1] | MV4-11 cells (FLT3-ITD) | Induction of apoptosis |
| TRKA | <25 [1] | Cell-based assays | Inhibition of autophosphorylation |
Table 2: Cellular Efficacy in Hematologic and Solid Tumor Models
| Cancer Model | IC₅₀ / Effective Concentration | Experimental Readout |
|---|---|---|
| HEL92.1.7 erythroleukemia [2] | 10-30 nM | Inhibition of STAT5 phosphorylation |
| Primary MPD erythroid cells [2] | 100-300 nM | Suppression of proliferation in 15/18 patients |
| Ovarian cancer cells [6] | 10-410 nM | Cell viability inhibition (varies by line) |
| Hodgkin Lymphoma cell lines [5] | 23-66% growth inhibition at 300 nM | Cell growth and apoptosis at 48h |
| Patient lymph nodes (HL) [5] | 27% mean decrease at 300 nM | Cell viability at 24h |
Table 3: Select JAK Inhibitors and Their Characteristics
| Drug Name | Primary Selectivity | Key Approved Indications | Distinguishing Features |
|---|---|---|---|
| This compound | JAK2, FLT3, TRKA [1] | Investigational for MF, AML, ovarian cancer [6] [1] | Broad multi-kinase inhibition; orphan drug designation for AML and MPNs [1] |
| Ruxolitinib | JAK1, JAK2 [7] | Myelofibrosis, polycythemia vera, GVHD [7] | FDA-approved for myeloproliferative neoplasms; does not inhibit STAT serine phosphorylation [6] |
| Fedratinib | JAK2 [7] | Myelofibrosis [7] | Selective JAK2 inhibition for high-risk myelofibrosis |
| Tofacitinib | JAK1, JAK2, JAK3 [7] | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis [7] | First JAK inhibitor approved for inflammatory conditions |
This compound's unique ability to inhibit both tyrosine and serine phosphorylation of STATs distinguishes it from other JAK inhibitors and may explain its efficacy in ruxolitinib-resistant models [6]. The drug's multi-kinase activity provides broader pathway suppression but may also contribute to its toxicity profile, particularly gastrointestinal effects that have limited clinical development in some settings [8].
Recent 2025 research highlights this compound's potential in treatment-resistant ovarian cancer through convergent inhibition of JAK/STAT signaling, with demonstrated synergy when combined with cisplatin and olaparib [6]. This suggests promising directions for combination therapies in solid tumors beyond the hematologic malignancies where it was initially studied.
This compound (also known as CEP-701) is an orally available, potent small-molecule inhibitor targeting several receptor tyrosine kinases with particular significance in hematopoietic malignancies. As a synthetic alkaloid derivative, it demonstrates nanomolar potency against key kinases implicated in oncogenic signaling pathways. The compound has a molecular weight of 439.46 and the chemical formula C₂₆H₂₁N₃O₄, with a purity specification of ≥98% by HPLC analysis for research applications [1].
The primary molecular targets of this compound with their respective half-maximal inhibitory concentration (IC₅₀) values are:
This multi-kinase inhibition profile enables this compound to simultaneously target several critical pathways in hematological malignancies. The compound effectively prevents STAT5 phosphorylation (IC₅₀ = 20-30 nM), a key downstream signaling molecule in both FLT3 and JAK2 pathways [1]. Additionally, it exhibits antiproliferative activity in cellular models, with IC₅₀ values ranging from 30-100 nM in HEL92.1.7 erythroleukemia cells, which are dependent on mutant JAK2 activity for growth [1].
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ Value (nM) | Cellular Consequence |
|---|---|---|
| FLT3 | 3 | Inhibition of leukemic blast proliferation/survival |
| JAK2 | 0.9 | Suppression of JAK2/STAT5 signaling |
| TrkA | <25 | Interference with neurotrophin signaling |
| Aurora kinase A | 8.1 | Disruption of mitotic progression |
| Aurora kinase B | 2.3 | Impairment of cytokinesis |
FLT3 receptor biology represents a critical component in understanding this compound's therapeutic potential. FLT3 (Fms-like tyrosine kinase 3) is a member of the class III receptor tyrosine kinase family that plays a fundamental role in hematopoiesis, particularly in the survival, proliferation, and differentiation of early progenitor cells. The human FLT3 gene is located on chromosome 13q12 and encodes a membrane-bound glycosylated protein of 993 amino acids with a molecular weight of 158-160 kDa [2].
The two major classes of FLT3 mutations in AML include:
These mutations lead to ligand-independent dimerization and constitutive activation of the receptor, resulting in continuous signaling through downstream pathways including STAT5, MAPK/ERK, and PI3K/AKT, which promote aberrant cell survival and proliferation [2]. From a clinical perspective, FLT3-ITD mutations are associated with a higher leukocyte count at diagnosis, increased relapse risk, and decreased overall survival in both adult and pediatric AML populations, making it one of the most significant adverse prognostic factors in multivariate analyses [2].
The following diagram illustrates the key FLT3 signaling pathways and their disruption by this compound:
FLT3 Signaling Pathways and this compound Inhibition Mechanism
This compound exerts its primary antileukemic effects through competitive inhibition of the ATP-binding site in the FLT3 receptor tyrosine kinase, effectively blocking its enzymatic activity. This inhibition occurs at low nanomolar concentrations, with biochemical assays demonstrating an IC₅₀ of 3 nM for FLT3 autophosphorylation [1]. The compound is particularly effective against the constitutively active FLT3-ITD mutant, which is characterized by ligand-independent dimerization and continuous signaling through downstream pathways.
The key molecular consequences of FLT3 inhibition by this compound include:
The intracellular mechanism of this compound and its functional outcomes can be visualized as follows:
This compound's Multifaceted Mechanism of Action
The clinical development of this compound has primarily focused on FLT3-mutated Acute Myeloid Leukemia, with several phase 1/2 trials demonstrating proof-of-concept for its biological and clinical activity. In a landmark phase 1/2 trial of single-agent this compound as salvage treatment for patients with refractory, relapsed, or poor-risk AML expressing FLT3-activating mutations, heavily pretreated patients received 60 mg orally twice daily [4].
The trial results demonstrated:
A subsequent phase 2 trial evaluated this compound as first-line treatment for older AML patients unfit for intensive chemotherapy, regardless of FLT3 mutation status. Patients received this compound orally for 8 weeks, starting at 60 mg twice daily with potential escalation to 80 mg twice daily. The clinical activity demonstrated:
More recently, a large randomized trial (UK AML15 and AML17) evaluated this compound in combination with chemotherapy for previously untreated younger AML patients with FLT3-activating mutations. This study, which included 500 patients, found:
Table 2: Clinical Trial Outcomes of this compound in AML
| Trial Phase | Patient Population | Dosing Regimen | Response Rate | Key Findings |
|---|---|---|---|---|
| Phase 1/2 [4] | Relapsed/refractory FLT3-mutated AML (n=14) | 60 mg twice daily | 5/14 patients (36%) | First evidence of clinical activity with FLT3 inhibition |
| Phase 2 [5] | Older, untreated AML, unfit for chemotherapy (n=27 evaluable) | 60-80 mg twice daily for 8 weeks | FLT3-mutated: 3/5 (60%); Wild-type: 5/22 (23%) | Demonstrated activity regardless of FLT3 status |
| Phase 3 (AML15/17) [6] | Previously untreated, FLT3-mutated AML (n=500) | After chemotherapy, 28-day cycles | No significant difference in survival | Benefit seen with >85% FLT3 inhibition |
The assessment of this compound's activity against FLT3 involves specific biochemical and cellular assays that measure both target engagement and functional consequences. For direct kinase inhibition, researchers typically employ:
The Plasma Inhibitory Activity (PIA) assay represents a crucial translational method for correlating drug exposure with target inhibition in clinical settings. This assay involves:
This assay has proven critical for establishing that sustained FLT3 inhibition >85% correlates with improved clinical outcomes, explaining the variable responses observed in trials and highlighting the importance of adequate drug exposure for target coverage [6].
The following workflow illustrates the key experimental approaches for evaluating this compound activity:
Experimental Workflow for Assessing this compound Activity
While FLT3-mutated AML has been the primary focus of this compound development, emerging research has identified additional therapeutic contexts where this multi-kinase inhibitor may show efficacy:
The future clinical development of this compound likely lies in rational combination strategies rather than single-agent application:
Although lestaurtinib-specific data is unavailable, the search results provide foundational research on CYP3A4, the enzyme you're interested in. The table below summarizes key general principles that may be relevant if this compound is a CYP3A4 substrate.
| Concept / Model | Key Finding / Methodology | Relevance to CYP3A4 Metabolism |
|---|---|---|
| Multi-step Binding [1] | A 3-step model: peripheral site binding → movement to active site → conformational change. | Explains cooperative kinetics (homotropic/heterotropic); rates overlap with catalytic cycle steps. |
| Nonspecific Binding (fumic) [2] | Equilibrium dialysis; saturable binding model for lipophilic weak bases. | Critical for accurate in vitro Km/Ki determination; use unbound concentration for scaling. |
| Time-Dependent Inhibition (TDI) [3] [4] | Parameters (kinact/KI) from human liver microsomes/hepatocytes; mechanistic static/dynamic PBPK models. | Predicts drug-drug interaction (DDI) potential; kinact/KI is superior to IC50-shift for clinical DDI prediction [4]. |
| Structure-Activity Relationship (SAR) [5] | Rational inhibitor design; steric constraints on heme-ligating group impact potency. | Guides interpretation if this compound inhibits CYP3A4; pyridine moiety is a strong heme-ligating group. |
Here are established methodologies for studying CYP3A4 interactions, based on the search results.
This protocol determines the fraction of drug unbound in a microsomal incubation (fu,mic), which is essential for correcting in vitro metabolic parameters.
This method is an empirical alternative to the more complex kinact/KI model for identifying time-dependent inhibitors.
The experimental workflow for the TDI assay can be visualized as follows:
| Cancer Model | Treatment Regimen | Key Efficacy Findings | Reference / Model Type |
|---|---|---|---|
| Neuroblastoma | Lestaurtinib + Chemotherapy (Topotecan/Cyclophosphamide or Irinotecan/Temozolomide) | Significant inhibition of tumor growth vs vehicle (p=0.0004) and enhanced efficacy of chemotherapy (p<0.0001) [1]. | TrkB-overexpressing xenograft [1] |
| Neuroblastoma | This compound + Biological Agents (13-cis-retinoic acid or Fenretinide) | No additive benefit compared to this compound alone [1]. | TrkB-overexpressing xenograft [1] |
| Neuroblastoma | This compound + Bevacizumab | Dramatic growth inhibition (p<0.0001), but with substantial systemic toxicity [1]. | TrkB-overexpressing xenograft [1] |
| Ovarian Cancer | This compound (monotherapy) | Potent inhibition of tumor growth in both chemotherapy- and PARP-inhibitor-sensitive and -resistant PDX models [2]. | Patient-Derived Xenograft (PDX) [2] |
| Ovarian Cancer | This compound + Cisplatin or Olaparib | Synergistic anti-tumor effects, including in a model of PARPi resistance [2]. | Cell line and PDX models [2] |
| Hepatocellular Carcinoma (HCC) | This compound (monotherapy) | Demonstrated potential to inhibit proliferation and migration in HCC models [3]. | In vitro & bioinformatics analysis [3] |
The following methodologies are adapted from the key studies cited above, particularly the neuroblastoma xenograft research [1].
This method is used to characterize drug interactions (synergy, additivity, antagonism) [4] [5].
This compound is a multi-kinase inhibitor. Recent studies highlight that its antineoplastic activity converges on the inhibition of the JAK/STAT signaling pathway, in addition to its known action on Trk and FLT3 kinases.
The following diagram illustrates the primary signaling pathways targeted by this compound and their role in promoting cancer cell survival.
This compound directly inhibits JAK, Trk, and FLT3 kinases, blocking critical phosphorylation events and leading to suppressed cancer cell proliferation and survival [1] [2].
| Proposed New Indication | Key Findings / Mechanism of Action | Experimental Models | Reference / Year |
|---|---|---|---|
| Ovarian Cancer (including therapy-resistant) | Suppresses JAK/STAT signaling; inhibits tyrosine & serine phosphorylation of STAT1/3; synergy with cisplatin & olaparib [1]. | Cell lines & patient-derived xenografts [1]. | npj Precision Oncology (2025) [1] |
| Breast Cancer (BRCA1 mutant & wild-type) | Enhances killing by PARP inhibitor AG14361; inhibits NF-κB signaling [2] [3]. | In vitro & in vivo models [2] [3]. | Breast Cancer Res (2014) [2] |
| Hepatocellular Carcinoma (HCC) | Targets STAT1 (identified as key oncogene); inhibits proliferation & migration [4]. | Huh-7 cell line (in vitro) [4]. | Front. Cell Dev. Biol. (2022) [4] |
| Anaplastic Thyroid Cancer (ATC) | Potent antiproliferative & anti-migratory effect; induces G2/M cell cycle arrest; antiangiogenic in vivo [5]. | 13 ATC cell lines & chick chorioallantoic membrane model [5]. | PLOS One (2018) [5] |
| Central Nervous System (CNS) Diseases | Inhibits FGF14:Nav1.6 protein interaction; may modulate neuronal excitability [6]. | In-cell screening assay [6]. | Springer Nature Post (2024) [6] |
This compound is a multi-kinase inhibitor, and its antineoplastic activity is largely attributed to its potent suppression of the JAK/STAT signaling pathway [1] [4]. A key differentiator from other JAK inhibitors is its ability to inhibit both the tyrosine phosphorylation (Y701/705) and the serine phosphorylation (S727) of STAT1 and STAT3, leading to more complete pathway suppression [1]. This is complemented by inhibition of other kinase pathways.
The diagram below illustrates the signaling pathways affected by this compound and the resulting phenotypic changes in cancer cells.
Here are the detailed methodologies from pivotal studies that you can adapt for your research.
This study used a quantitative high-throughput screening (qHTS) approach to find drugs that sensitize breast cancer cells to PARP inhibitors [2] [3].
This study developed a platform to screen for drugs affecting a neuronal sodium channel complex [6].
This research validated this compound's efficacy using standard in vitro and in vivo models [5].
The therapeutic potential of this compound is underscored by its potency at nanomolar concentrations, which is consistently below the clinically achievable plasma concentration (Cmax of 7-12 µM) [1].
| Cancer Type | Cell Line / Model | IC50 / Effective Concentration | Key Assay |
|---|---|---|---|
| Ovarian Cancer | Expanded panel (e.g., PEO1, OVSAHO) | 10 - 410 nM [1] | Cell Viability |
| Anaplastic Thyroid Cancer | 13 ATC cell lines | IC50 within 0.16 - 4 μM range [5] | Cell Viability (AlamarBlue) |
| Hepatocellular Carcinoma | Huh-7 | Significant inhibition at 0.25 - 1.0 μM [4] | MTT & Colony Formation |
| Breast Cancer | - | Strongly enhanced PARP inhibitor AG14361 [2] | In vitro & In vivo Growth |
The evidence strongly supports this compound as a promising multi-kinase inhibitor for repurposing. Its ability to potently and completely suppress JAK/STAT signaling, overcome therapy resistance in solid tumors, and engage novel CNS targets makes it a compelling candidate for further pre-clinical and clinical investigation [6] [1].
Lestaurtinib, a staurosporine derivative also known as CEP-701, has been identified as a multi-targeted kinase inhibitor. A 2023 study discovered that it directly inhibits Citron Kinase (CITK), a protein critical for neural progenitor cells, with an IC₅₀ of 90 nM [1] [2] [3]. This CITK inhibitory activity introduces a novel poly-pharmacological mechanism for its anti-tumor effects in medulloblastoma.
The biological consequences of CITK inhibition by this compound are summarized in the table below.
| Biological Effect | Experimental Observation | Significance in Medulloblastoma |
|---|---|---|
| Cytokinesis Failure | Reduction of phospho-INCENP at the midbody; induction of late cytokinesis failure [1] [2] | Leads to genomic instability and impedes tumor cell proliferation. |
| Impaired Proliferation | Dose-dependent reduction in cell proliferation and clonogenic capacity in MB cell lines [1] [2] | Directly counteracts the expansion of tumor cells. |
| DNA Damage | Accumulation of DNA double-strand breaks (marked by γH2AX and 53BP1) [1] [2] | Triggers downstream cell cycle arrest and apoptotic pathways. |
| Apoptosis Induction | Activation of Caspase-3 and induction of apoptosis [1] [2] | Directly reduces tumor cell viability. |
| In Vivo Efficacy | Reduced tumor growth and increased survival in SmoA1 transgenic mouse models [1] [2] [3] | Provides preclinical evidence for therapeutic potential. |
The following diagram illustrates the core signaling relationship and phenotypic outcomes identified in the research:
For reproducibility, here is a summary of the key methodologies used in the foundational 2023 study [1] [2].
The workflow for these key experiments is outlined below:
This overview synthesizes the primary data on this compound's CITK inhibitory activity. The structured tables and experimental details should provide a solid foundation for your technical assessment.
This compound (CEP-701) is an orally bioavailable multikinase inhibitor. Its antineoplastic effect is primarily achieved through the inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway [1] [2]. This pathway is crucial for regulating cell proliferation, survival, and immune responses; its constitutive activation is a feature in various cancers.
The following diagram illustrates how this compound targets the JAK-STAT pathway at multiple points.
This compound inhibits JAK2 activation and STAT phosphorylation in the JAK-STAT pathway.
This compound exhibits potent, dose-dependent anti-cancer effects across diverse cell lines and patient samples.
| Cancer Model / Cell Line | Experimental Readout | This compound Effect (Dose & Time) | Comparison / Notes |
|---|---|---|---|
| Ovarian Cancer Cell Panel [1] | Cell Viability (IC₅₀) | 10 - 410 nM (48h) | IC₅₀ far below patient plasma levels (Cₘₐₓ: 7-12 µM) |
| Hodgkin Lymphoma (HL) Cell Lines [2] | Cell Growth Inhibition | 23% - 66% (300 nM, 48h) | Dose-dependent effect observed |
| Hodgkin Lymphoma (HL) Cell Lines [2] | Apoptosis Induction (Caspase 3/7) | 10% - 64% (300 nM, 48h) | Dose-dependent effect observed |
| HL Patient Lymph Nodes [2] | Cell Viability | ~27% decrease (300 nM, 24h) | Effect in 3 out of 4 patient samples |
Beyond these direct effects, this compound potently inhibits colony formation and induces G1 cell cycle arrest, followed by apoptosis [1]. A key finding is its efficacy in models of therapy resistance, including cisplatin-resistant and PARP inhibitor (PARPi)-resistant ovarian cancer cells [1].
The robust data on this compound are generated through standardized experimental methodologies.
The workflow for these key experiments is summarized below.
Experimental workflow for evaluating this compound's effects and mechanisms.
This compound stands apart from other JAK inhibitors due to its unique mechanism and application focus.
| Feature | This compound | Ruxolitinib (a common JAKi) | Pan-JAK Inhibitors (e.g., Tofacitinib) |
|---|---|---|---|
| Primary Indications | Ovarian cancer, HL, AML (under investigation) [1] [2] | Myeloproliferative disorders, some autoimmune [1] | Autoimmune diseases (RA, UC, AD) [3] |
| Key Molecular Targets | JAK2, FLT3, JNK, ERK [1] | JAK1, JAK2 [1] | JAK1, JAK2, JAK3, TYK2 (broad spectrum) [3] |
| Inhibition Specificity | Multikinase inhibitor | Selective JAK1/JAK2 inhibitor | Pan-JAK inhibitor |
| Critical Differentiator | Inhibits both Y705 and S727 STAT3 phosphorylation [1] | Fails to block S727 STAT3 phosphorylation [1] | Broad anti-inflammatory action [3] |
This distinct pharmacological profile allows this compound to overcome limitations of other JAK inhibitors, particularly in treating aggressive cancers.
Research supports this compound's potential as a therapeutic agent, especially in resistant cancers.
Lestaurtinib (also known as CEP-701) is a multi-kinase inhibitor that has demonstrated potent anti-proliferative activity in diverse cancer models. The experimental data below is compiled from studies on anaplastic thyroid cancer, hepatocellular carcinoma, ovarian cancer, and medulloblastoma [1] [2] [3]. The consistent methodology across these studies provides a robust framework for evaluating this compound's effects in your own research.
Treatment concentrations and durations vary by cell line and assay type. The table below summarizes key parameters from published studies.
| Cancer Model | Typical Working Concentrations | Treatment Duration | Primary Assays Used | Citations |
|---|---|---|---|---|
| Ovarian Cancer | 10 nM - 500 nM | 24 hours (cell cycle); 2-5 days (apoptosis); 7-10 days (colony formation) | Cell Viability, Cell Cycle, Apoptosis, Colony Formation | [3] |
| Hepatocellular Carcinoma (Huh-7 cells) | 0.125 μM - 4.0 μM | 7 days (with drug replacement every 3 days) | Colony Formation | [2] [5] |
| Medulloblastoma | 100 nM | 24 hours - 96 hours (proliferation); 7-10 days (colony formation) | Cell Proliferation, Colony Formation, Cell Cycle, Cytotoxicity | [4] |
| Anaplastic Thyroid Cancer | Nanomolar range (specific values not provided) | Not specified | Cell Viability, Migration, Colony Formation, Cell Cycle | [1] |
1. MTT Cell Viability Assay This colorimetric assay measures metabolic activity as a proxy for viable cell number.
(OD_sample - OD_blank) / (OD_control - OD_blank) * 100% [2] [5].2. Colony Formation Assay This assay tests the long-term clonogenic survival potential of cells after drug treatment.
3. Cell Cycle Analysis by Flow Cytometry This protocol assesses the impact of this compound on cell cycle distribution.
This compound exerts its anti-proliferative effects primarily through the inhibition of the JAK/STAT signaling pathway, a key regulator of cell growth and survival. The diagram below illustrates how this compound treatment disrupts this pathway and leads to observed cellular outcomes.
Research indicates that this compound's effectiveness, particularly in ovarian cancer, may be superior to other JAK inhibitors like Ruxolitinib because it blocks both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3, leading to more complete pathway suppression [3]. Beyond JAK/STAT, this compound also inhibits Citron Kinase (CITK), which can cause cytokinesis failure and DNA damage in sensitive cells like medulloblastoma [4].
The overall process for conducting these assays is summarized in the following workflow:
Cmax 7-12 µM) [1] [3].
This compound (also known as CEP-701) is a broad-spectrum tyrosine kinase inhibitor with demonstrated potency against multiple kinase targets including JAK2, FLT3, and TRK receptors. This small-molecule inhibitor has emerged as a promising therapeutic agent across diverse cancer types due to its ability to disrupt critical signaling pathways that drive tumor proliferation and survival. The drug exhibits nanomolar potency in vitro, with half-maximal inhibitory concentrations (IC₅₀) typically ranging from 10-410 nM across various cancer cell lines, well below achievable clinical concentrations [1] [2]. This compound's antineoplastic activity primarily converges on the JAK/STAT signaling pathway, a key regulator of inflammatory responses, cell proliferation, and survival in many malignancies.
The molecular mechanisms underlying this compound's efficacy involve dual inhibition of both tyrosine and serine phosphorylation events on STAT proteins. Unlike some JAK inhibitors such as ruxolitinib, this compound demonstrates a unique capacity to block both Y701/705 and S727 phosphorylation of STAT1 and STAT3, leading to more complete suppression of STAT-mediated transcription [2]. This comprehensive pathway inhibition results in cell cycle arrest (primarily at G1 phase), followed by progressive induction of apoptosis, ultimately manifesting as significantly suppressed colony formation capacity across multiple cancer models. The ability of this compound to inhibit JAK/STAT signaling has been validated through RNA sequencing studies, which revealed potent suppression of JAK/STAT-related gene expression networks following treatment [2].
The colony formation assay (CFA), also known as clonogenic assay, is an in vitro cell survival technique based on the ability of a single cell to proliferate into a colony of 50 or more cells. This assay represents the gold standard for assessing reproductive cell death after cancer treatments, providing critical information about long-term growth potential that distinguishes it from short-term viability assays [3] [4]. The fundamental principle of CFA involves seeding cells at low densities, administering treatment, and allowing sufficient time for surviving cells to undergo multiple divisions and form visible colonies. The assay endpoint typically requires approximately 5-6 cell divisions from a single progenitor to reach the threshold of 50+ cells, confirming sustained proliferation capacity [3].
The colony formation assay offers several advantages over short-term viability assays in anticancer drug development. While metabolic assays like MTT measure immediate cellular activity, CFA evaluates the long-term reproductive capacity of cells following drug exposure, which more accurately predicts in vivo therapeutic efficacy [3]. Studies have demonstrated that short-term assays often overestimate cell survival, as cells may appear viable immediately after treatment but lose reproductive capacity over time. The colony formation assay specifically identifies reproductive cell death—a state where cells maintain metabolic activity and membrane integrity but cannot proliferate—making it particularly valuable for evaluating cytostatic effects of targeted therapies like this compound [1] [3]. This capability is essential in cancer research, where stopping tumor repopulation is a critical therapeutic objective.
Cell Lines and Culture Conditions: The following table summarizes the cell lines used in this compound studies and their specific culture requirements:
Table 1: Cell lines and culture conditions for this compound colony formation assays
| Cell Line | Cancer Type | Culture Medium | Supplementation | Source |
|---|---|---|---|---|
| Huh-7 | Hepatocellular carcinoma | DMEM | 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin | [5] |
| THJ-series (11T, 16T, 21T, 29T) | Anaplastic thyroid cancer | RPMI 1640 | 10% FBS, 1x non-essential amino acids, 1 mM sodium pyruvate | [1] |
| 8505C, CAL62 | Anaplastic thyroid cancer | EMEM or DMEM | 10% FBS, penicillin/streptomycin | [1] |
| OVSAHO | Ovarian cancer (high-grade serous) | As per original study | Standard supplements | [2] |
| MDAH | Ovarian cancer (endometrioid) | As per original study | Standard supplements | [2] |
This compound Preparation: Prepare a 10 mM stock solution by dissolving this compound (commercially available from suppliers like Tocris, Cat. 3395) in 100% dimethyl sulfoxide (DMSO) [1] [5]. Aliquot and store at -20°C. For working concentrations, perform serial dilutions in culture medium, ensuring the final DMSO concentration does not exceed 0.4% (v/v) to maintain cell viability. Include vehicle controls with equivalent DMSO concentrations in all experiments.
Staining Solutions: Prepare crystal violet staining solution by dissolving 0.5 g crystal violet in 25 mL methanol, then adding 75 mL distilled water. Filter through filter paper before use. Alternatively, methylene blue staining solution (1%) can be prepared by dissolving 1 g methylene blue in 50 mL ethanol, then adding 50 mL dH₂O [3].
Cell Seeding and Treatment:
Incubation and Colony Development:
Fixation, Staining and Quantification:
Plating Efficiency (PE) and Survival Fraction (SF): Calculate the plating efficiency for each experimental group using the formula:
PE = (Number of colonies counted / Number of cells seeded) × 100%
Then determine the survival fraction relative to the vehicle control:
SF = (PE of treated sample / PE of control sample)
These calculations should be performed for each replicate across all tested concentrations. The resulting survival fractions are then used to generate dose-response curves and calculate IC₅₀ values.
Statistical Analysis with CFAssay Package: For robust statistical analysis, use the CFAssay package in R, which employs maximum likelihood (ML) methods that are more appropriate for colony count data following Poisson distribution [6] [4]. The package can be installed using R commands:
After installation, use the package to fit linear-quadratic models to the survival data. The ML method provides a dispersion parameter that helps evaluate data quality and goodness of fit. A dispersion parameter >9.0 indicates potential outliers that may require investigation [6] [4].
Dose-Response Analysis: The table below summarizes representative this compound efficacy data across different cancer types from published studies:
Table 2: this compound efficacy in colony formation assays across cancer types
| Cancer Type | Cell Line/Model | IC₅₀ Range | Key Findings | Reference |
|---|---|---|---|---|
| Hepatocellular carcinoma | Huh-7 | Not specified | Significant inhibition of colony formation at 0.125-4.0 μM; dose-dependent response | [5] |
| Anaplastic thyroid cancer | 13 ATC cell lines | Nanomolar range | Potent antiproliferative effect at nanomolar concentrations; impeded migration and colony formation | [1] |
| Ovarian cancer (multiple subtypes) | 12 cell line models | 10-410 nM | Inhibition of colony formation at ≥250 nM; efficacy related to JAK/STAT pathway activity | [2] |
| Therapy-resistant ovarian cancer | PEO1, ABTR#2 | Similar to sensitive lines | Maintained efficacy in PARPi-resistant and cisplatin-resistant models | [2] |
Quality Control Measures: Implement the following quality controls to ensure assay reliability:
This compound exerts its antineoplastic effects primarily through inhibition of JAK/STAT signaling, a pathway frequently dysregulated in multiple cancer types. RNA sequencing studies in ovarian cancer cell lines treated with this compound revealed significant alterations in inflammatory pathways including IL-17 signaling, rheumatoid arthritis pathway, neuroinflammation, and acute phase response—all comprised of JAK/STAT signaling components [2]. Gene Set Enrichment Analysis (GSEA) demonstrated depletion of JAK/STAT signaling hallmarks and interferon gamma response pathways following this compound treatment. Beyond JAK/STAT inhibition, this compound additionally targets serine/threonine kinases JNK and ERK, leading to more complete suppression of STAT phosphorylation compared to selective JAK inhibitors like ruxolitinib [2].
The molecular pathways affected by this compound treatment can be visualized in the following diagram:
This compound Mechanism of Action Diagram
Hepatocellular Carcinoma (HCC): In HCC research, this compound was identified as a promising therapeutic candidate through bioinformatics analysis that revealed STAT1 overexpression as a key oncogenic driver in hepatocellular carcinoma [5]. Pharmacological experiments demonstrated that this compound effectively prevented cell migration and colony formation in Huh-7 cells at concentrations ranging from 0.125-4.0 μM. Additionally, immune infiltration analysis revealed a strong association between STAT1 levels and immune cell abundance, suggesting potential applications in combination with immunotherapies [5].
Anaplastic Thyroid Cancer (ATC): In ATC, this compound demonstrated potent antiproliferative effects at nanomolar concentrations across 13 ATC cell lines [1]. The drug significantly impeded cell migration and colony formation from single cells, with flow cytometry analysis revealing cell cycle arrest at the G2/M phase. In vivo studies using chick chorioallantoic membrane xenograft models showed that this compound treatment resulted in significantly decreased endpoint tumor volume and vascularity, demonstrating its potential as a targeted therapy for this lethal malignancy [1].
Ovarian Cancer: this compound has shown remarkable efficacy in both treatment-naïve and therapy-resistant forms of ovarian cancer, including models resistant to cisplatin and PARP inhibitors [2]. The drug induced G1 cell cycle arrest followed by progressive apoptosis at clinically achievable concentrations (≥250 nM). RNA sequencing revealed that this compound potently suppressed JAK/STAT signaling, and its efficacy was directly correlated with JAK/STAT pathway activity in both cell lines and patient-derived xenograft models [2]. This comprehensive activity across resistant models highlights this compound's potential for treating advanced, therapy-resistant ovarian cancers.
The colony formation assay workflow for evaluating this compound efficacy involves multiple standardized steps from cell preparation through data analysis, as illustrated in the following diagram:
Colony Formation Assay Workflow for this compound Testing
Optimization Guidelines: When establishing this compound colony formation assays, several parameters require optimization for specific cell lines. Seeding density is critical and should be determined empirically for each cell type to ensure appropriate colony formation without overcrowding. Similarly, treatment duration may vary based on cell doubling times—faster-growing lines may require shorter incubation (7 days), while slower-growing tumors may need up to 14 days. For this compound specifically, media replacement every 3 days maintains consistent drug exposure, as the compound may degrade over time in culture conditions [5].
Common Challenges and Solutions:
The colony formation assay provides a robust, gold-standard method for evaluating the long-term antineoplastic effects of this compound across diverse cancer types. This comprehensive protocol outlines standardized methodologies for assessing the drug's efficacy in inhibiting clonogenic survival, with detailed guidance on experimental execution, data analysis, and troubleshooting. The accumulated evidence demonstrates this compound's potent activity against various malignancies, including hepatocellular carcinoma, anaplastic thyroid cancer, and treatment-resistant ovarian cancers, primarily through inhibition of JAK/STAT signaling and related pathways. As research continues to explore this compound's full therapeutic potential, the colony formation assay remains an essential tool for quantifying its effects on cancer cell reproductive death and informing clinical translation.
The table below summarizes key efficacy data for Lestaurtinib from a recent preclinical study. The reported IC50 values are well below the clinically achievable plasma concentrations (Cmax: 7-12 µM; Ctrough: 1-12 µM) [1].
| Cell Line / Model | Cancer Type / Context | Reported IC50 (nM) | Key Experimental Findings |
|---|---|---|---|
| Panel of Ovarian Cancer Cells (e.g., MDAH, OVSAHO, SKOV3, PEO1) [1] | Treatment-naïve and therapy-resistant (Cisplatin, PARPi) ovarian cancer [1] | 10 - 410 nM [1] | Potent antineoplastic activity across a broad panel of cell lines, regardless of therapy resistance status [1]. |
| OVSAHO Cells [1] | High-grade serous ovarian cancer [1] | N/A | Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1]. |
| MDAH Cells [1] | Endometrioid ovarian cancer [1] | N/A | Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1]. |
This protocol outlines the key steps for determining the dose-response curve and IC50 of this compound in vitro, based on methodologies from recent publications [1].
Day 1: Cell Seeding
Day 2: Drug Treatment
Day 5: Viability Measurement
Data Normalization:
Curve Fitting and IC50 Calculation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))The following diagrams illustrate the experimental workflow and the primary molecular mechanism of action of this compound identified in ovarian cancer models.
Experimental Workflow for IC50 Determination
RNA-sequencing revealed that this compound's antineoplastic activity potently suppresses the JAK/STAT signaling pathway [1]. It achieves this through a more complete inhibition of STAT protein phosphorylation compared to other inhibitors like ruxolitinib.
This compound Inhibition of JAK/STAT Signaling
The treatment of breast cancer remains a significant challenge in oncology, particularly for aggressive subtypes and cases with acquired therapeutic resistance. Poly (ADP-ribose) polymerase inhibitors (PARPis) represent a groundbreaking class of targeted therapy that exploits the concept of synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations [1] [2]. Despite their initial efficacy, PARPis face significant limitations including drug resistance and limited effectiveness in HR-proficient tumors [3] [1]. Approximately 40,000 breast cancer deaths occur annually in the United States alone, highlighting the urgent need for more effective treatment strategies [3] [4].
Lestaurtinib, an orally bioavailable multikinase inhibitor initially developed for myeloproliferative disorders and acute myelogenous leukemia, has emerged as a promising candidate for combination therapy with PARPis [3] [4]. Through quantitative high-throughput screening approaches, this compound was identified as a potent sensitizer that significantly enhances PARPi efficacy against breast cancer cells, irrespective of their BRCA1 status [3]. This combination strategy represents a compelling drug repurposing approach that can potentially accelerate clinical translation by leveraging existing safety profiles of previously tested compounds [3]. The convergence of this compound's multi-kinase inhibitory activity with PARPis' DNA damage response targeting creates a synergistic antitumor effect that addresses key resistance mechanisms while expanding the potential patient population that may benefit from PARP inhibitor therapy.
Table 1: In Vitro Efficacy of this compound and PARPi Combinations in Breast Cancer Models
| Cell Line Model | BRCA Status | This compound IC₅₀ (nM) | PARPi Used | Combination Index | Key Effects |
|---|---|---|---|---|---|
| 92J-sh-BRCA1 | Mutant | Not specified | AG14361 | Strong synergy | Increased apoptosis, reduced proliferation [3] |
| MDA-MB-231 | Wild-type | Not specified | AG14361 | Strong synergy | G₂ cell cycle arrest, caspase 3/7 activation [3] |
| T47D | Wild-type | Not specified | AG14361 | Strong synergy | Enhanced NF-κB inhibition [3] |
| Mouse BRCA1 mutant (Line 69) | Mutant | Not specified | AG14361 | Strong synergy | In vivo tumor growth inhibition [3] |
Table 2: this compound Monotherapy Activity Across Cancer Models
| Cancer Type | Cell Line/Model | This compound IC₅₀ | Resistance Status | Key Findings |
|---|---|---|---|---|
| Ovarian cancer | MDAH | 10-410 nM | Cisplatin-sensitive | Cell cycle arrest, apoptosis [5] |
| Ovarian cancer | MDAH Cis Res | 10-410 nM | Cisplatin-resistant | maintained efficacy [5] |
| Ovarian cancer | OVSAHO | 10-410 nM | Treatment-naïve | JAK/STAT inhibition [5] |
| Ovarian cancer | ABTR#2 | 10-410 nM | PARPi-resistant | Synergy with olaparib [5] |
The efficacy data demonstrate that this compound exhibits potent anti-neoplastic activity at clinically achievable concentrations, with IC₅₀ values substantially below the known maximum plasma concentrations (Cₘₐₓ) of 7-12 μM in patients receiving standard dosing [5]. This favorable pharmacokinetic profile supports the translational potential of this compound combination therapies. The consistent synergy observed between this compound and PARP inhibitors across multiple breast cancer models, regardless of BRCA1 status or prior therapy exposure, underscores the broad applicability of this combination approach. Furthermore, this compound maintains its efficacy in various resistant settings, suggesting potential utility in overcoming common resistance mechanisms to conventional chemotherapy and targeted agents.
Objective: To evaluate the combinatorial effects of this compound and PARP inhibitors on breast cancer cell viability and apoptosis.
Materials:
Methodology:
Troubleshooting Tips:
Objective: To evaluate the antitumor efficacy of this compound and PARPi combinations in patient-derived xenograft (PDX) models.
Materials:
Methodology:
Endpoint Analyses:
The synergistic interaction between this compound and PARP inhibitors arises from convergent effects on multiple signaling pathways essential for cancer cell survival and proliferation. The primary mechanisms include:
NF-κB Pathway Inhibition: PARP inhibitor AG14361 demonstrates inherent NF-κB inhibitory activity, which is significantly potentiated by this compound co-treatment [3]. This combination effect disrupts survival signaling in cancer cells, sensitizing them to apoptosis. The NF-κB pathway plays a crucial role in cell proliferation and resistance to chemotherapy, making its dual inhibition particularly effective.
JAK/STAT Pathway Suppression: Recent evidence indicates that this compound exerts potent antineoplastic effects through comprehensive inhibition of the JAK/STAT signaling cascade [5]. Unlike selective JAK inhibitors such as ruxolitinib, this compound uniquely blocks both tyrosine phosphorylation (Y701/705) and serine phosphorylation (S727) of STAT1 and STAT3, resulting in more complete pathway suppression. This dual inhibition capability is significant given that constitutive JAK/STAT activation is a feature of many aggressive cancers.
DNA Damage Enhancement: this compound induces DNA damage that may be related to estrogen receptor activation and c-MYC expression [6]. This effect creates a context of genomic instability that enhances the reliance on PARP-mediated DNA repair pathways, thereby increasing tumor cell vulnerability to PARP inhibition.
Multi-Kinase Inhibition Profile: As a broad-spectrum kinase inhibitor, this compound targets FLT3, JAK2, and PRK1, among other kinases [5]. This diverse target profile enables simultaneous disruption of multiple oncogenic signaling networks, preventing compensatory activation that often undermines single-target therapies.
Figure 1: Molecular Mechanisms of this compound and PARP Inhibitor Synergy. The diagram illustrates how PARP inhibitors trap PARP enzymes on DNA, leading to replication fork collapse and double-strand breaks (DSBs). In HR-deficient cells, DSB repair is impaired, creating synthetic lethality. This compound enhances this effect through NF-κB and JAK/STAT pathway inhibition, promoting cancer cell death.
The antitumor effects of this compound converge significantly on the JAK/STAT signaling pathway, with RNA sequencing analyses revealing substantial alterations in inflammatory and immune response pathways following treatment [5]. This compound treatment results in:
Gene Set Enrichment Analysis (GSEA) further confirms that JAK/STAT signaling hallmarks and interferon gamma response pathways are significantly depleted following this compound treatment [5]. This comprehensive pathway analysis provides a mechanistic foundation for the observed efficacy across multiple cancer models and supports the rational combination with PARP inhibitors.
The compelling preclinical data supporting this compound and PARPi combinations warrant systematic investigation across various research contexts. Below are specific guidelines for implementing this combination approach:
Patient-Derived Model Development: Establish patient-derived xenograft (PDX) models and organoid cultures from breast cancer specimens with varying BRCA status and prior treatment histories. These models should encompass the molecular heterogeneity of breast cancer, including triple-negative breast cancer (TNBC) which frequently exhibits BRCAness phenotypes without actual BRCA mutations [2].
Biomarker Discovery Studies: Implement comprehensive molecular profiling to identify predictive biomarkers for combination therapy response. Priority analyses should include:
Resistance Modeling: Develop isogenic resistant cell lines through chronic exposure to sublethal PARPi concentrations to model acquired resistance. Investigate whether this compound combination can resensitize these models, potentially addressing one of the most significant challenges in PARPi therapy [5] [1].
Translational Study Design: When progressing to in vivo studies, employ dosing regimens that approximate human pharmacokinetic exposure. For this compound, target plasma concentrations exceeding 250 nM based on in vitro IC₅₀ values, which are clinically achievable given the known human Cₘₐₓ of 7-12 μM [5].
Figure 2: Experimental Workflow for Evaluating this compound and PARPi Combinations. The diagram outlines a systematic approach from model selection through biomarker analysis, emphasizing parallel mechanistic studies and in vivo validation for promising candidates.
The application of this compound and PARPi combinations should be tailored to specific breast cancer molecular subtypes:
TNBC with BRCA Mutations: These tumors represent the most straightforward application, building on established PARPi efficacy while potentially enhancing responses and delaying resistance through this compound addition.
TNBC with BRCAness Phenotypes: Approximately 50% of TNBCs exhibit HR deficiency regardless of BRCA mutation status [2]. This compound combination may extend PARPi efficacy to this population by complementary pathway inhibition.
HR-Proficient, JAK/STAT-Hyperactivated Tumors: Tumors with constitutive JAK/STAT signaling may derive particular benefit from this compound's unique inhibition profile, potentially creating a context of BRCA-independent PARPi sensitivity.
Treatment-Refractory Models: PDX models derived from patients with prior PARPi exposure represent a critical test case for evaluating the ability of this compound combinations to overcome established resistance mechanisms.
The combination of this compound with PARP inhibitors represents a promising therapeutic strategy with strong mechanistic rationale and compelling preclinical evidence. This approach addresses key limitations of PARPi monotherapy, including primary and acquired resistance, while potentially expanding the eligible patient population to include those with HR-proficient tumors. The multifaceted mechanism of action of this compound, particularly its potent inhibition of both NF-κB and JAK/STAT signaling pathways, creates a favorable context for enhanced PARPi efficacy.
Future research directions should prioritize the validation of predictive biomarkers to enable patient stratification, comprehensive assessment of combination safety and tolerability profiles, and exploration of sequential versus concurrent administration schedules. Additionally, investigating this combination in the context of immuno-oncology approaches may yield further synergies, particularly given the involvement of JAK/STAT signaling in immune regulation within the tumor microenvironment.
The repurposing of this compound for breast cancer therapy exemplifies how systematic drug repositioning strategies can accelerate the development of novel combination regimens with the potential to significantly impact patient outcomes. As research in this area progresses, the integration of functional genomics, patient-derived models, and sophisticated mechanism-of-action studies will be essential for translating these promising preclinical findings into clinical benefit for breast cancer patients.
Lestaurtinib (also known as CEP-701) is an orally bioavailable multi-target kinase inhibitor derived from staurosporine that demonstrates potent antiproliferative activity across diverse cancer types. Originally developed as an FLT3 inhibitor for leukemia, this compound has shown promising activity in solid tumors through its inhibition of JAK/STAT signaling, Citron kinase (CITK), and other critical kinase pathways. The drug exerts cytostatic and cytotoxic effects through multiple mechanisms, including induction of DNA damage, cell cycle arrest, and apoptosis, making it a compelling candidate for drug repurposing in oncology research.
The poly-pharmacological profile of this compound underlies its broad anticancer activity. In ovarian cancer models, this compound potently suppresses JAK/STAT signaling and demonstrates efficacy against both treatment-naïve and therapy-resistant forms, including cisplatin-resistant and PARP inhibitor-resistant cells [1]. Simultaneously, in medulloblastoma, this compound inhibits Citron kinase activity with an IC50 of 90 nM, leading to cytokinesis failure and DNA damage [2] [3]. This multi-target action results in more complete pathway suppression compared to selective inhibitors, explaining its efficacy where other targeted therapies fail.
Table 1: Cell lines responsive to this compound treatment
| Cancer Type | Cell Line Models | Key Characteristics | Culture Media |
|---|---|---|---|
| Ovarian Cancer | MDAH, OVSAHO, SKOV3, OVCAR7, PEO1, COV362 | Includes cisplatin-resistant (Cis Res) and PARPi-resistant variants | RPMI-1640 or DMEM with 10% FBS |
| Medulloblastoma | ONS-76, DAOY, D283, D341 | SHH and non-WNT/non-SHH subtypes | RPMI or MEM with 10-20% FBS |
| Anaplastic Thyroid Cancer | THJ-11T, -16T, -21T, -29T, 8505C, KMH2 | Highly aggressive models | RPMI-1640/EMEM/DMEM mixtures with 10% FBS |
| Hepatocellular Carcinoma | Huh-7 | STAT1 overexpression | DMEM with 10% FBS |
Standard culture conditions: Maintain cells at 37°C in a humidified 5% CO₂ atmosphere. Use antibiotic supplementation (100 μg/mL penicillin-streptomycin) and passage cells at 70-80% confluence to ensure exponential growth during experiments. For resistant sublines, maintain appropriate selective pressure (e.g., cisplatin for cisplatin-resistant lines) but remove selective agents at least 48 hours before this compound treatment.
This protocol details the assessment of this compound-induced cell cycle alterations using propidium iodide (PI) staining and flow cytometry, optimized based on methodologies from multiple studies [4] [2].
Cell seeding and treatment:
Cell harvesting and fixation:
Propidium iodide staining:
Flow cytometry acquisition:
The experimental workflow for cell cycle analysis can be visualized as follows:
Table 2: Quantitative cell cycle effects of this compound across cancer models
| Cancer Model | Cell Line | This compound Concentration | Treatment Duration | G1 Phase Change | S Phase Change | G2/M Phase Change | Reference |
|---|---|---|---|---|---|---|---|
| Ovarian Cancer | OVSAHO | 250-500 nM | 24 hours | Increase | Variable | Decrease | [1] |
| Ovarian Cancer | MDAH | 250-500 nM | 24 hours | Increase | Variable | Decrease | [1] |
| Anaplastic Thyroid | KMH2 | 500 nM - 4 μM | 48-72 hours | Variable | Variable | Significant Increase | [4] |
| Anaplastic Thyroid | CAL62 | 500 nM - 4 μM | 48-72 hours | Variable | Variable | Significant Increase | [4] |
| Medulloblastoma | ONS-76 | 100 nM | 24 hours | Variable | Variable | Increase | [2] |
This compound induces cell cycle arrest through multiple synergistic mechanisms that vary by cellular context. The key pathways involved can be visualized as follows:
The cell cycle-specific effects of this compound demonstrate tissue-type dependence:
The cell cycle disruptive effects of this compound provide rational combination strategies with conventional therapies:
To fully characterize this compound's effects, combine cell cycle analysis with these complementary approaches:
This compound (also known as CEP-701) is an orally bioavailable multi-kinase inhibitor with demonstrated potency against several receptor tyrosine kinases including JAK2, FLT3, and Trk family receptors (Tropomyosin Receptor Kinase A, B, and C). This indolocarbazole compound has shown significant promise in preclinical studies for various cancer types, leading to its investigation in multiple clinical trials for hematological malignancies and solid tumors. The compound exerts its effects through competitive inhibition of the ATP-binding site of target kinases, resulting in blockade of downstream signaling pathways critical for cancer cell survival, proliferation, and angiogenesis. [1] [2]
The chick chorioallantoic membrane model represents a sophisticated yet cost-effective in vivo platform for cancer research that bridges the gap between traditional in vitro systems and mammalian models. The CAM is a highly vascularized extraembryonic membrane that develops in avian eggs, serving as a respiratory organ during chick embryonic development. Its immunological immaturity until embryonic day 18 allows successful engraftment of human tumor cells and tissues with minimal rejection. This model system offers several distinct advantages for preclinical drug evaluation, including low maintenance costs, rapid experimental timelines, ease of visualization and intervention, and compliance with the 3Rs (Replacement, Reduction, and Refinement) principles in animal research. The high degree of vascularization also enables studying anti-angiogenic drug effects in real time. [3] [4] [5]
This compound exhibits a multi-target inhibitory profile with particularly potent activity against key kinases involved in oncogenesis. At the molecular level, this compound competes with ATP for binding to the kinase domain of its target receptors, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets include:
The diagram below illustrates the key signaling pathways targeted by this compound and their downstream effects on cancer cell processes:
The downstream consequences of these inhibitory activities include cell cycle arrest (particularly at G2/M phase), induction of apoptosis through mitochondrial pathways, inhibition of colony formation, reduced migratory capacity, and suppression of tumor-induced angiogenesis. These multifaceted effects make this compound a promising candidate for targeting tumors dependent on these signaling pathways for survival and progression. [8] [7] [6]
Fertilized chick eggs of the Lohmann strain are recommended for optimal results due to their consistent developmental characteristics and widespread availability. The specific procedural steps include:
Drug administration begins after successful tumor engraftment, typically 3-5 days post-implantation (EDD-10 to EDD-12), when vascularization of the graft is established. The specific treatment protocol includes:
Endpoint analyses are typically performed on EDD-14 to EDD-18, before the embryo becomes immunocompetent. The harvesting and analytical procedures include:
This compound has demonstrated significant efficacy across multiple cancer types in the CAM xenograft model, with compelling evidence supporting its anti-proliferative, pro-apoptotic, and anti-angiogenic properties. The table below summarizes key efficacy findings from published studies:
Table 1: Efficacy of this compound in CAM Xenograft Models Across Cancer Types
| Cancer Type | Cell Line/Model | Dosing Regimen | Key Findings | Reference |
|---|
| Anaplastic Thyroid Cancer | 13 ATC cell lines | 0.16-4.0 μM for 48-72 hours | • Nanomolar potency (IC50 range: 0.16-4 μM) • Significant decrease in tumor volume • Reduced vascularity by power Doppler • G2/M cell cycle arrest | [8] | | Neuroblastoma | SY5Y-TrkB (BR6) | 20 mg/kg twice daily (equivalent to ~40 μM) | • 67% inhibition of tumor growth vs controls (p=0.0004) • Enhanced efficacy with chemotherapy • Improved event-free survival (p=0.011) | [7] | | Hepatocellular Carcinoma | Huh-7 | 0.125-4.0 μM for 72 hours | • Dose-dependent growth inhibition • IC50 of ~0.5 μM • Inhibition of migration and colony formation • STAT1 pathway suppression | [9] | | Hodgkin Lymphoma | L-428, L-1236 | 300 nM for 48 hours | • 23-66% growth inhibition • 10-64% apoptotic increment • Inhibition of JAK2/STAT phosphorylation • Reduced Bcl-xL expression | [6] |
The anti-angiogenic activity of this compound represents a particularly promising aspect of its therapeutic profile, especially given the high vascularization typically observed in CAM tumors. In anaplastic thyroid cancer models, this compound treatment resulted in a significant decrease in tumor vascularity as quantified by power Doppler ultrasound imaging, suggesting direct effects on tumor vasculature independent of its antiproliferative activity. [8]
Combination therapy approaches have shown enhanced efficacy compared to monotherapy. In neuroblastoma models, this compound substantially enhanced the anti-tumor effects of conventional chemotherapeutic regimens including:
The table below outlines effective dosing strategies for this compound in combination regimens:
Table 2: this compound Dosing Strategies in Combination Therapies
| Treatment Modality | This compound Dose | Combination Agents | Administration Schedule | Therapeutic Outcomes |
|---|
| Monotherapy | 20 mg/kg twice daily (SC) | None | Monday-Friday: twice daily Saturday-Sunday: once daily | Significant tumor growth inhibition as single agent | | With Chemotherapy | 20 mg/kg twice daily (SC) | Cyclophosphamide (113 mg/kg IP, days 4,6) Topotecan (0.25 mg/kg IP, days 5,7) | this compound daily days 1-7 Chemotherapy on specified days | Enhanced efficacy vs chemotherapy alone (p<0.0001) | | With Targeted Therapy | 20 mg/kg twice daily (SC) | Bevacizumab (5 mg/kg IP twice weekly) | Concurrent administration throughout study | Dramatic growth inhibition but with significant toxicity | | In vitro CAM models | 0.5-4.0 μM | Various chemotherapeutic agents | Daily topical application EDD-11 to EDD-13 | Dose-dependent inhibition of tumor growth and vascularity |
Proper interpretation of experimental results requires careful consideration of both quantitative and qualitative endpoints. Key parameters for evaluation include:
Technical challenges may arise during CAM-based studies with this compound. Common issues and recommended solutions include:
The experimental workflow diagram below illustrates the complete process from egg preparation to data analysis:
The chick chorioallantoic membrane xenograft model provides a robust, cost-effective, and ethically advantageous platform for evaluating the efficacy of this compound across various cancer types. The protocols outlined in this document enable comprehensive assessment of its anti-tumor, anti-angiogenic, and pro-apoptotic activities in a physiologically relevant in vivo context. The consistent demonstration of this compound's potency at nanomolar concentrations against multiple molecular targets supports its continued investigation as a promising therapeutic agent, particularly for tumors dependent on JAK/STAT, FLT3, or Trk signaling pathways. When properly implemented with appropriate controls and analytical methods, the CAM model generates valuable preclinical data to inform subsequent rodent studies and clinical trial design, while adhering to the principles of humane animal research.
Apoptosis detection represents a critical methodology in cancer research and drug development, particularly for evaluating novel therapeutic agents like lestaurtinib. The exposure of phosphatidylserine on the outer leaflet of the plasma membrane serves as one of the earliest biochemical indicators of programmed cell death, occurring before membrane integrity becomes compromised. This physiological change creates a specific binding site for Annexin V, a 35-36 kDa phospholipid-binding protein with high affinity for phosphatidylserine in the presence of calcium ions. When conjugated to fluorochromes like FITC, Annexin V enables researchers to detect apoptotic cells through flow cytometry, providing a sensitive and quantitative assessment of cell death induction. The combination with membrane-impermeable DNA binding dyes such as propidium iodide allows simultaneous discrimination between viable, early apoptotic, and late apoptotic/necrotic cell populations based on differential staining patterns [1] [2].
This compound (also known as CEP-701) is an orally bioavailable multikinase inhibitor initially developed for its potent inhibition of FLT3 tyrosine kinase in acute myeloid leukemia. Recent research has revealed its broader therapeutic potential through inhibition of additional targets including JAK2, STAT5, and Citron kinase, positioning it as a promising candidate for various malignancies. The compound induces apoptosis through multiple mechanisms, including upregulation of death receptors, cell cycle disruption, and induction of DNA damage, making accurate apoptosis detection essential for evaluating its efficacy across different cancer models [3] [4] [5]. This application note provides detailed protocols and data for quantifying this compound-induced apoptosis using Annexin V flow cytometry, specifically tailored for researchers and drug development professionals.
Critical Note: Avoid EDTA-containing buffers as they chelate calcium and inhibit Annexin V binding. Maintain calcium concentrations at 2.5 mM in all binding steps [6] [7].
Cell Treatment and Harvesting
Cell Staining Procedure
Flow Cytometry Acquisition
Figure 1: Experimental workflow for Annexin V staining and apoptosis detection by flow cytometry. Critical steps include maintaining calcium-dependent binding conditions and protecting samples from light during incubation.
Proper experimental controls are essential for accurate data interpretation and validation of apoptosis assays. The following controls should be included in every experiment:
Optimization Tips: Titrate Annexin V concentration for optimal signal-to-noise ratio. For adherent cells, use gentle trypsinization to avoid mechanical damage that causes false-positive Annexin V binding. Adherent cells can be grown directly on coverslips, stained with Annexin V before fixation, then visualized by fluorescence microscopy as an alternative approach [1]. Always include a time course when establishing new experimental conditions, as apoptosis kinetics vary by cell type and inducer.
This compound demonstrates dose-dependent apoptosis induction across various cancer types, with particular efficacy in hematological malignancies and solid tumors including gliomas and medulloblastomas. The compound exerts its pro-apoptotic effects through multiple mechanisms, making it a promising therapeutic candidate for resistant cancers. The table below summarizes quantitative apoptosis data for this compound across different experimental models:
Table 1: Quantitative Apoptosis Induction by this compound Across Cancer Models
| Cancer Type | Cell Line/Model | This compound Concentration | Treatment Duration | Apoptosis Induction | Key Mechanisms | Citation |
|---|---|---|---|---|---|---|
| Hodgkin Lymphoma | L-428 | 300 nM | 48 hours | 66% growth inhibition, 64% apoptosis | JAK2/STAT5 inhibition, ↓Bcl-xL | [5] |
| Glioma | U87, U251 | 100-300 nM + TRAIL | 24 hours | Sensitization to TRAIL-induced apoptosis | DR5 upregulation, CHOP-dependent | [3] |
| Medulloblastoma | ONS-76, DAOY | 100 nM | 24 hours | Significant apoptosis induction | CITK inhibition, DNA damage, cytokinesis failure | [4] [9] |
| Acute Myeloid Leukemia | FLT3-ITD models | 10-100 nM | 24-72 hours | Dose-dependent apoptosis | FLT3 inhibition, STAT5 pathway suppression | [5] |
This compound exhibits synergistic activity when combined with other therapeutic agents, particularly in resistant cancer models. In glioma cells, this compound pretreatment sensitizes resistant cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) through a CHOP-dependent mechanism. This combination approach resulted in complete tumor growth suppression in xenograft models, compared to minimal efficacy with either agent alone [3]. Similarly, in medulloblastoma models, this compound enhanced the efficacy of conventional chemotherapy and radiation, supporting its potential as both a standalone and combination therapeutic agent [4].
The molecular mechanisms underlying this compound-induced apoptosis involve multiple pathways, as illustrated below:
Figure 2: Molecular mechanisms of this compound-induced apoptosis. This compound simultaneously inhibits multiple kinase targets, converging on apoptosis induction through complementary pathways. The dotted line indicates a cell-type specific mechanism observed in glioma models.
Proper flow cytometry analysis requires systematic gating to distinguish distinct cell populations based on Annexin V and PI staining patterns. The following quadrant gating strategy should be employed:
Analytical Considerations: The percentage of cells in each quadrant should be calculated relative to the total cell population. Early apoptosis (Q3) is typically the most relevant population for assessing initial drug response, while late apoptosis (Q2) indicates more advanced cell death. Some protocols recommend including viability dyes prior to Annexin V staining when working with fixable viability dyes to better distinguish true apoptosis from necrosis [6].
For robust quantitative analysis, experiments should include at least three biological replicates with appropriate controls. Statistical significance between treatment groups can be determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple comparisons). Data should be presented as mean ± standard deviation or standard error of the mean. When comparing this compound efficacy across cell lines or conditions, normalize apoptosis data to vehicle-treated controls to account for baseline cell death differences.
Table 2: Flow Cytometry Data Interpretation Guide for Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Biological Status | Additional Markers | Experimental Implications |
|---|---|---|---|---|---|
| Viable | Negative | Negative | Healthy, non-apoptotic | Normal morphology | Baseline reference for treatment effects |
| Early Apoptotic | Positive | Negative | Initial apoptosis | Caspase activation | Primary indicator of drug efficacy |
| Late Apoptotic | Positive | Positive | Advanced apoptosis | DNA fragmentation | Secondary cell death indicator |
| Necrotic | Negative | Positive | Necrosis/mechanical damage | Loss of membrane integrity | Potential toxicity indicator |
While Annexin V flow cytometry provides sensitive detection of early apoptosis, several technical limitations should be considered. The assay cannot distinguish between apoptosis and other forms of phosphatidylserine-exposing cell death, such as necroptosis. Additionally, the method does not provide information about upstream apoptotic pathways or caspase activation. The requirement for flow cytometry equipment may limit accessibility in some settings. For comprehensive mechanistic studies, combine Annexin V staining with additional apoptosis assessments such as caspase activity assays, mitochondrial membrane potential measurements, or Western blotting for apoptotic markers [1].
The Annexin V flow cytometry protocol provides a robust, quantitative method for detecting this compound-induced apoptosis across diverse cancer models. The method's sensitivity for early apoptosis detection, combined with its ability to distinguish between viable, apoptotic, and necrotic populations, makes it particularly valuable for preclinical drug evaluation. This compound demonstrates significant pro-apoptotic activity through multiple mechanisms, supporting its continued investigation as both a standalone and combination therapeutic agent. The detailed protocol, troubleshooting guidelines, and data interpretation framework provided in this application note will assist researchers in consistently evaluating apoptosis induction for this compound and related therapeutic compounds.
This compound (formerly known as CEP-701) is an orally bioavailable multikinase inhibitor that has demonstrated significant potency against JAK/STAT signaling pathways across various cancer models. Through its inhibition of key tyrosine kinases including JAK2, FLT3, and TrkA, this compound effectively suppresses the phosphorylation and activation of STAT transcription factors, particularly STAT1, STAT3, and STAT5. This application note provides detailed protocols and methodological considerations for analyzing phospho-STAT proteins in this compound treatment experiments, enabling researchers to reliably assess the drug's effects on this critical oncogenic signaling axis.
Recent studies have revealed that this compound possesses a unique inhibitory profile that distinguishes it from other JAK inhibitors. While ruxolitinib, an FDA-approved JAK inhibitor, primarily targets tyrosine phosphorylation of STAT proteins, this compound demonstrates the ability to inhibit both tyrosine phosphorylation (Y701 on STAT1, Y705 on STAT3) and serine phosphorylation (S727 on both STAT1 and STAT3), resulting in more complete suppression of STAT-mediated transcription [1]. This comprehensive inhibition profile contributes to this compound's potent antineoplastic activity across diverse malignancies, including ovarian cancer, medulloblastoma, Hodgkin's lymphoma, and hepatocellular carcinoma.
The diagram below illustrates the JAK/STAT signaling pathway and the key points where this compound exerts its inhibitory effects:
This compound's ability to concurrently inhibit both tyrosine and serine phosphorylation of STAT proteins represents a key advantage over more selective JAK inhibitors. Research has demonstrated that while ruxolitinib effectively suppresses tyrosine phosphorylation of STAT1 and STAT3, it fails to inhibit serine phosphorylation at S727, potentially allowing residual STAT transcriptional activity. In contrast, this compound achieves dual inhibition of both phosphorylation events, leading to more complete pathway suppression [1]. This comprehensive inhibition profile may explain this compound's efficacy in various cancer models where other JAK inhibitors have demonstrated limited activity.
The convergence of this compound on JAK/STAT signaling extends beyond direct JAK2 inhibition. Evidence suggests that this compound additionally inhibits serine/threonine kinases JNK and ERK, which are known to phosphorylate STAT at serine residues and contribute to maximal transcriptional activity [1]. This poly-pharmacological approach results in robust suppression of STAT-driven gene expression programs, making this compound a valuable tool for targeting hyperactive JAK/STAT signaling across diverse cancer types.
Table 1: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Cell Lines/Models | Effective Concentration Range | Key Phospho-STAT Findings | Citation |
|---|---|---|---|---|
| Ovarian Cancer | MDAH, OVSAHO, PEO1, ABTR#2 | IC50: 10-410 nM | Inhibited both Y701/705 & S727 phosphorylation of STAT1/STAT3; More complete suppression than ruxolitinib | [1] |
| Medulloblastoma | ONS-76, DAOY, D283, D341 | 100 nM | Reduced phospho-INCENP at midbody; Induced DNA damage and cell cycle block | [2] |
| Hodgkin's Lymphoma | L-428, L-1236, L-540, HDLM-2, HD-MY-Z | 100-300 nM | Inhibited JAK2, STAT5 and STAT3 phosphorylation; Reduced Bcl-xL expression | [3] |
| Myeloproliferative Disorders | HEL92.1.7, primary CD34+ cells | 100 nM | Inhibited mutant JAK2 kinase activity; Suppressed phosphorylation of STAT5 | [4] |
| Anaplastic Thyroid Cancer | 13 ATC cell lines | IC50: nanomolar range | Potent antiproliferative effect; G2/M cell cycle arrest | [5] |
| Hepatocellular Carcinoma | Huh-7 | 0.125-4.0 μM | Inhibited cell migration and colony formation; STAT1 implicated as key target | [6] |
Table 2: Antibody Panel for Phospho-STAT Analysis in this compound Studies
| Target | Phosphorylation Site | Application | Key Findings in this compound Studies | |------------|--------------------------|-----------------|------------------------------------------| | Phospho-STAT1 | Y701 | Western Blot, IHC | this compound inhibited phosphorylation at clinically achievable concentrations (≤500 nM) | [1] | | Phospho-STAT1 | S727 | Western Blot | Distinctive feature of this compound vs. ruxolitinib; Contributes to complete pathway suppression | [1] | | Phospho-STAT3 | Y705 | Western Blot, IHC | Inhibition observed across multiple cancer models; Correlation with antineoplastic effects | [1] [3] [7] | | Phospho-STAT3 | S727 | Western Blot | Concurrent inhibition with Y705 enhances transcriptional suppression | [1] | | Phospho-STAT5 | Y694 | Western Blot | Key target in hematopoietic malignancies; Inhibition correlates with growth suppression | [3] [4] [8] | | Phospho-JAK2 | Y1007/1008 | Western Blot | Direct target of this compound; IC50 of ~1 nM in vitro | [4] |
Protocol: Cell Treatment and Protein Extraction
Protocol: SDS-PAGE and Immunoblotting
Gel Electrophoresis:
Protein Transfer:
Blocking and Antibody Incubation:
Detection and Stripping:
Timing Considerations: STAT phosphorylation is often rapid and transient. For assessment of endogenous phosphorylation states, maintain serum starvation conditions (0.5-2% FBS) for 4-16 hours prior to this compound treatment to reduce basal activation. Include appropriate time-course experiments (0.5, 1, 2, 4, 8, 24 hours) to capture dynamic phosphorylation changes [3].
Inhibition Specificity: When interpreting results, consider this compound's multi-kinase inhibition profile. The observed phospho-STAT suppression may result from direct JAK2 inhibition (IC50 ~1 nM) [4] or indirect effects through other kinase targets (FLT3, TrkA, CITK) [2]. Combinatorial approaches with specific JAK2 inhibitors (ruxolitinib) or pathway-specific stimulations can help delineate the precise mechanisms.
Functional Validation: Correlate phospho-STAT inhibition with functional endpoints:
High Background Phosphorylation: Implement longer serum starvation periods (up to 24 hours) or use cytokine-free media formulations. Include kinase inhibition controls (e.g., specific JAK2 inhibitors) to verify specificity.
Incomplete Phospho-STAT Inhibition: Verify this compound stock solution integrity and consider higher concentrations (up to 1 μM) for complete pathway suppression, particularly for serine phosphorylation sites [1]. Ensure fresh preparation of inhibitors and consistent DMSO concentrations across treatments.
Variable Total STAT Protein: Monitor total STAT levels across treatments as this compound may influence STAT expression over longer durations (≥24 hours). Normalize phospho-STAT signals to total STAT protein rather than housekeeping proteins for most accurate quantification.
This compound represents a valuable tool for targeting oncogenic JAK/STAT signaling through its unique ability to inhibit both tyrosine and serine phosphorylation of STAT proteins. The protocols outlined in this application note provide researchers with robust methodology for assessing this compound's effects on phospho-STAT regulation across diverse experimental systems. The comprehensive inhibition profile of this compound, targeting multiple nodes within the JAK/STAT pathway, offers distinct advantages over more selective inhibitors and may explain its efficacy in various preclinical cancer models where other targeted approaches have demonstrated limited success.
Future research directions should explore this compound's potential in combination therapies, particularly with conventional chemotherapy, PARP inhibitors, or other targeted agents, as preliminary evidence suggests synergistic interactions [1]. Additionally, further investigation into the relationship between this compound's inhibition of serine/threonine kinases (JNK, ERK) and STAT serine phosphorylation may reveal novel regulatory mechanisms within this critical signaling pathway. The continued application of standardized phospho-STAT analysis protocols will facilitate comparative assessments across different cancer models and enhance our understanding of this compound's therapeutic potential.
This compound (CEP-701) is an orally available multi-kinase inhibitor with potent activity against several clinically significant molecular targets, including FLT3, JAK2, and Trk receptors. This indolocarbazole compound acts as a competitive ATP-binding site inhibitor with demonstrated efficacy in various hematologic malignancies and solid tumors. The clinical development of this compound has been particularly focused on acute myeloid leukemia (AML) with FLT3 mutations, myeloproliferative disorders with JAK2V617F mutations, and high-risk neuroblastoma with TrkB overexpression. Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens, achieving target inhibition, and minimizing toxicities in these patient populations.
The pharmacological activity of this compound stems from its ability to inhibit multiple oncogenic kinases at nanomolar concentrations. In biochemical assays, this compound demonstrates comparable potency against both FLT3 and JAK2, with in vitro IC50 values of approximately 1 nM for each kinase [1]. This broad kinase inhibition profile positions this compound as a versatile targeted therapeutic agent, but also complicates the establishment of clear exposure-response relationships. Previous clinical trials have encountered challenges with variable drug exposure, significant plasma protein binding, and incomplete target inhibition at lower dose levels, highlighting the critical need for comprehensive pharmacokinetic monitoring during clinical development [1] [2].
This compound is a semi-synthetic staurosporine analog with molecular modifications that enhance its specificity toward particular kinase targets while reducing off-target effects. The compound exhibits high plasma protein binding, which significantly impacts the fraction of free, pharmacologically active drug available for target inhibition. This property has important clinical implications, as total plasma concentrations may not accurately reflect the bioactive drug fraction responsible for therapeutic effects. Early formulation development focused on optimizing oral bioavailability while mitigating gastrointestinal adverse effects that were commonly observed with initial liquid formulations [1].
The formulation evolution of this compound represents a case study in optimizing drug delivery to improve tolerability while maintaining therapeutic exposure. Initial clinical trials utilized a liquid formulation (25 mg/mL) which demonstrated adequate absorption but was associated with significant gastrointestinal toxicity, including nausea, vomiting, and dyspepsia. In response to these challenges, a capsule formulation (20 mg) was developed with the specific goal of improving gastrointestinal tolerability. Comparative analysis demonstrated that the capsule formulation provided comparable bioavailability with significantly reduced incidence and severity of gastrointestinal adverse events, allowing for higher dose intensities and prolonged treatment duration [1].
Table: this compound Formulation Comparison
| Formulation Parameter | Liquid Formulation | Capsule Formulation |
|---|---|---|
| Concentration/Strength | 25 mg/mL | 20 mg capsule |
| Gastrointestinal Toxicity | Frequent and severe | Reduced incidence and severity |
| Bioavailability | Reference | Comparable to liquid |
| Dose Administration | Liquid suspension | Solid oral dosage form |
| Patient Convenience | Lower (requires measurement) | Higher (unit dosage) |
This compound demonstrates rapid oral absorption following administration, with peak plasma concentrations typically achieved within 1-2 hours post-dosing. The absorption profile appears consistent across various patient populations, though significant inter-patient variability has been observed in exposure parameters. In a phase I study of this compound in myelofibrosis patients, the maximum tolerated dose (MTD) was established at 140 mg twice daily, with dose-limiting toxicities observed at 160 mg twice daily [1]. The volume of distribution is substantial, indicating extensive tissue penetration, which is pharmacologically relevant given the intracellular location of kinase targets.
Food effects on this compound absorption have not been systematically evaluated in dedicated food-effect studies; however, administration in clinical trials has typically occurred without specific regard to meal timing. The linearity of pharmacokinetics has been demonstrated across the dose range of 25-160 mg/m², with approximately proportional increases in exposure with dose escalation. The effective half-life of approximately 3-4 hours supports twice-daily dosing to maintain continuous target coverage, though the relationship between plasma concentrations and target inhibition is influenced by the high protein binding characteristics of the drug [1] [3].
The metabolic fate of this compound has been characterized in preclinical and clinical studies, revealing extensive hepatic metabolism primarily through cytochrome P450 pathways. While specific CYP isoforms responsible for this compound metabolism have not been definitively identified in the available literature, the potential for drug-drug interactions exists with both CYP inhibitors and inducers. Renal excretion of unchanged this compound is minimal, suggesting that hepatic impairment may have a greater impact on pharmacokinetics than renal dysfunction. However, dedicated organ impairment studies have not been conducted to provide specific dosing recommendations for these populations.
The elimination half-life of this compound ranges from 3-6 hours across studies, supporting a twice-daily dosing regimen to maintain target inhibition throughout the dosing interval. In pediatric patients with neuroblastoma, the average half-life was approximately 3.8 hours, consistent with adult observations [3]. The clearance mechanisms appear consistent across age groups, though pediatric patients demonstrated higher inter-individual variability in exposure parameters. No dedicated drug interaction studies have been reported; however, co-administration with medications that affect gastric pH or motility should be monitored carefully due to the potential impact on absorption.
Table: Summary of this compound Pharmacokinetic Parameters
| Parameter | Adult Population | Pediatric Population | Notes |
|---|---|---|---|
| Tmax (hr) | 1-2 | 1-2 | Rapid absorption |
| Apparent Half-life (hr) | 3-6 | 3-4 | Supports BID dosing |
| Protein Binding | >95% | >95% | High, reduces free fraction |
| MTD | 140 mg BID | 120 mg/m² BID | Dose-limiting: hepatic, pancreatic |
| DLT | Hepatic, GI toxicity | Hepatic, pancreatitis | Reversible with holding dose |
| Metabolism | Hepatic (CYP) | Hepatic (CYP) | Not fully characterized |
| Administration | Without regard to meals | Without regard to meals | No formal food effect study |
The primary method for quantification of this compound in biological matrices is high-performance liquid chromatography (HPLC) with fluorescence detection. This validated method provides sensitive and specific determination of this compound concentrations in plasma, with a lower limit of quantification sufficient to characterize the pharmacokinetic profile throughout the dosing interval. The sample processing involves protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix, followed by chromatographic separation using reverse-phase conditions. The fluorescence detection offers enhanced specificity compared to UV detection, with excitation and emission wavelengths optimized for the indolocarbazole structure of this compound [1].
For accurate quantification, sample handling procedures are critical due to the potential for degradation or protein binding alterations. Blood samples should be collected in EDTA-containing tubes and centrifuged to separate plasma within 30 minutes of collection. The resulting plasma samples must be stored at -70°C or below until analysis to maintain stability. The analytical range of the HPLC method typically spans from 1-2 ng/mL (lower limit of quantification) to 1000-2000 ng/mL (upper limit of quantification), covering the expected concentration range across clinical dose levels. The method validation includes assessment of accuracy, precision, selectivity, and stability under various storage and handling conditions [1].
Rigorous quality control procedures are essential for generating reliable this compound concentration data. Each analytical run should include calibration standards spanning the quantitative range and quality control samples at low, medium, and high concentration levels. The acceptance criteria for analytical runs typically require at least 67% of quality control samples and 75% of calibration standards to be within 15% of their nominal concentrations. The batch acceptance criteria follow regulatory guidance for bioanalytical method validation to ensure data integrity and reproducibility.
For studies involving pharmacodynamic correlations, simultaneous collection of plasma for drug concentration analysis and target inhibition assessment is recommended. The temporal relationship between drug concentrations and pharmacological effects should be characterized through dense sampling during the first dose and at steady-state. When special populations are studied, such as patients with hepatic impairment, additional method validation may be required to address potential matrix effects arising from altered plasma composition [1].
The recommended phase 2 dose for this compound in adults with hematologic malignancies is 140 mg twice daily, administered continuously in 28-day cycles. This dose was established in a phase I dose-escalation study in patients with JAK2V617F-positive myelofibrosis, where the maximum tolerated dose was defined based on dose-limiting toxicities observed at higher dose levels. The dosing strategy should incorporate a lead-in period for assessment of individual tolerance, particularly regarding gastrointestinal effects, which represent the most common adverse events. For the first 28 days, flexible dosing may be implemented to manage intolerable dyspepsia, diarrhea, or nausea that interferes with quality of life, with protocol-defined dose reductions to 100-120 mg twice daily for management of adverse events [1].
In the pediatric population, this compound dosing is based on body surface area, with a recommended phase 2 dose of 120 mg/m²/dose twice daily for 5 consecutive days followed by a 2-day rest each week, in 28-day cycles. This schedule was established in a phase I trial for children with refractory neuroblastoma, where the dose-limiting toxicity was reversible transaminase elevation and pancreatitis. The alternative schedule (5 days on/2 days off) was designed to mitigate toxicity while maintaining target inhibition. The pharmacokinetic profile in children is similar to adults, though inter-patient variability may be more pronounced [3].
Table: this compound Clinical Dosing Regimens
| Parameter | Adult Regimen | Pediatric Regimen |
|---|---|---|
| Recommended Dose | 140 mg BID | 120 mg/m² BID |
| Schedule | Continuous daily dosing | 5 days on/2 days off |
| Cycle Length | 28 days | 28 days |
| Dose Limiting Toxicities | Gastrointestinal, hepatic | Hepatic, pancreatitis |
| MTD | 140 mg BID | 120 mg/m² BID |
| Formulation | Capsule preferred | Liquid or capsule |
The functional activity of this compound in patient samples can be assessed using the Plasma Inhibitory Activity (PIA) assay, which measures the ability of patient plasma obtained after dosing to inhibit target phosphorylation in sensitive cell lines. This assay directly demonstrates target engagement by this compound and its active metabolites, providing a functional correlate to pharmacokinetic measurements. The PIA methodology involves collecting plasma samples from patients at various time points after this compound administration, then using these samples to culture kinase-dependent cell lines ex vivo [1].
The specific protocol for JAK2V617F inhibition assessment utilizes BaF/3 EPOR-GFP JAK2V617F cells, which are cultured in diluted patient plasma for 20 minutes, followed by fixation and intracellular staining for phosphorylated STAT5 as a downstream marker of JAK2 activity. Flow cytometric analysis quantifies the reduction in STAT5 phosphorylation compared to pre-dose samples. A similar approach can be applied for FLT3 inhibition assessment using FLT3-dependent cell lines and measurement of FLT3 autophosphorylation or downstream signals. The degree of target inhibition correlates with clinical response, with complete inhibition generally required for optimal therapeutic effect [1].
The relationship between exposure to this compound and pharmacodynamic effects has been characterized in multiple clinical studies, demonstrating a clear correlation between drug concentrations, target inhibition, and clinical outcomes. In the phase I trial of this compound in myelofibrosis patients, doses lower than 140 mg twice daily demonstrated variable and incomplete inhibition of JAK2 signaling as measured by the plasma inhibitory activity assay. This incomplete target inhibition at lower doses corresponded with reduced clinical efficacy, highlighting the importance of achieving sufficient drug exposure for optimal therapeutic effect [1].
The therapeutic threshold for this compound appears to require sustained target inhibition above a minimum threshold throughout the dosing interval. In pediatric neuroblastoma patients, uniform inhibition of phospho-TrkB was observed at dose levels of 120 mg/m²/dose, which corresponded with clinical activity in this population [3]. Similarly, in FLT3-mutated AML, only patients achieving sustained FLT3 inhibition demonstrated meaningful clinical responses, underscoring the importance of maintaining target coverage above a critical threshold. These findings support therapeutic drug monitoring and pharmacodynamic assessment to ensure adequate target suppression, particularly in situations with potential for altered drug disposition or drug-drug interactions.
The following diagram illustrates the integrated relationship between this compound administration, pharmacokinetic parameters, and pharmacodynamic effects:
Diagram Title: this compound PK-PD Relationship Model
This conceptual model illustrates how This compound administration leads to absorption, distribution, metabolism, and excretion processes that collectively determine the plasma concentration profile. The free drug fraction available for pharmacological activity drives both target kinase binding and subsequent pathway inhibition, ultimately mediating therapeutic responses. Simultaneously, drug exposure and pathway modulation contribute to potential toxicities, creating the therapeutic window for this compound.
The safety profile of this compound is characterized primarily by gastrointestinal toxicities and hepatic transaminase elevations, with occasional instances of pancreatitis after prolonged exposure. Gastrointestinal adverse events include nausea, vomiting, diarrhea, and dyspepsia, which are often dose-limiting but may be managed with proactive supportive care and dose modifications. In the phase I myelofibrosis trial, gastrointestinal toxicity was the most common adverse event despite the introduction of a capsule formulation specifically designed to improve tolerability. These effects typically appear during the initial treatment cycles and may improve with continued administration or appropriate dose adjustment [1].
Hepatic toxicity presents as asymptomatic, reversible transaminase elevations, which were identified as dose-limiting in both adult and pediatric trials. The incidence and severity of transaminase elevations appear to be dose-dependent, with more frequent occurrences at higher dose levels. Regular monitoring of liver function tests is recommended throughout treatment, with clear guidelines for dose interruption and modification based on severity. Pancreatitis represents a less common but potentially serious adverse event, observed particularly in pediatric patients after prolonged exposure at higher dose levels. This toxicity typically presents with abdominal pain and elevated pancreatic enzymes and requires immediate dose interruption until resolution [1] [3].
The comprehensive characterization of this compound pharmacokinetics has been instrumental in guiding appropriate dosing strategies across multiple patient populations and indications. The established dosing recommendations of 140 mg twice daily for adults and 120 mg/m² twice daily for children represent the optimal balance between efficacy and tolerability, though individual patient factors may necessitate adjustments. The development of correlative pharmacodynamic assays has been particularly valuable in demonstrating target engagement and informing dose selection, providing a model for the development of other targeted kinase inhibitors.
Future directions for this compound development include combination regimens with conventional cytotoxic agents or other targeted therapies, which may enhance antitumor activity while potentially allowing for dose reduction to mitigate toxicities. In pediatric neuroblastoma, preclinical data suggests that this compound may enhance chemotherapy sensitivity, supporting evaluation in combination approaches [3]. Additionally, further exploration of biomarker-driven patient selection may help identify populations most likely to benefit from this compound treatment, potentially including patients with specific kinase dependencies beyond the currently established indications. As the field of targeted therapy continues to evolve, the extensive pharmacokinetic and pharmacodynamic characterization of this compound serves as a valuable foundation for optimizing its clinical application.
Understanding how this compound affects normal cells is crucial for evaluating its therapeutic window. The data suggests that its impact on normal hematopoietic cells is limited at certain concentrations.
| Cell Type / System | Observed Effect | Concentration / Condition | Context & Notes |
|---|---|---|---|
| Normal Human Bone Marrow Mononuclear Cells [1] | No significant toxicity in colony-forming assays. | Not specified (assay-based observation) | Preclinical study; effect was assessed by the ability of cells to form colonies. |
| Normal Mouse Hematopoiesis [1] | No significant adverse effects on peripheral blood counts after 24 days of treatment. | 60 mg/kg, once daily (in vivo) | Preclinical in vivo model. |
| Patient Clinical Safety [2] | Manageable toxicity profile when combined with chemotherapy. | 80 mg twice daily, increasing to 100 mg twice daily | Clinical trial in newly diagnosed AML patients; common side effects were gastrointestinal. |
Here are standard methodologies you can provide as guidelines for users to assess cytotoxicity in their own models.
This method measures metabolic activity as an indicator of viable cell number.
This assay tests the ability of a single cell to proliferate into a colony, indicating long-term survival.
This protocol helps determine if cell death occurs through apoptosis and if the drug causes cell cycle arrest.
For your FAQs, here are some specific points that may address common user issues:
To help users visualize the key concepts and processes, you can integrate the following diagrams into your guides.
What is the recommended sequence for combining Lestaurtinib with chemotherapy? The most validated sequence is This compound administration prior to chemotherapy. A clinical trial for infant leukemia (COG AALL0631) found that FLT3 inhibition before chemotherapy blocks pathway activation induced by cytotoxic agents, leading to synergistic cell death [1]. This sequence was critical for maximizing patient response.
Which signaling pathways are critical to monitor for assessing this compound activity? this compound's efficacy is heavily linked to its broad inhibition of the JAK/STAT pathway, along with FLT3 and TRK receptors [2] [3] [4]. Crucially, it inhibits both tyrosine (Y701/705) and serine (S727) phosphorylation sites of STAT1 and STAT3, leading to more complete pathway suppression than inhibitors like ruxolitinib [2].
How can I troubleshoot a lack of synergy in my combination experiment? First, verify that your model system expresses the drug's targets (e.g., high FLT3 or JAK/STAT pathway activity). Second, ensure that pharmacodynamic (PD) inhibition of the target is achieved at your dosing concentration. The COG AALL0631 trial showed that patients who achieved "inhibited" PD status had significantly better outcomes [1]. Finally, re-check the drug sequence, as incorrect order can render the combination ineffective or antagonistic.
Are there known antagonistic combinations with this compound? Yes, caution is advised when combining this compound with the retinoid fenretinide (4HPR). A preclinical study in neuroblastoma cell lines found the combination trended toward antagonism [3]. In contrast, the retinoid isotretinoin (13cRA) showed additive to synergistic effects with this compound [3].
This protocol helps establish baseline sensitivity and identify synergistic drug pairs.
Detailed Methodology
Expected Results & Data Table The table below summarizes IC₅₀ values for this compound across various cancer models from recent studies.
| Cancer Model | Cell Line / Model Type | This compound IC₅₀ (nM) | Context / Note | Source |
|---|---|---|---|---|
| Ovarian Cancer | Various cell lines (e.g., OVSAHO, MDAH) | 10 - 410 nM | Monotherapy, across sensitive & resistant models | [2] |
| Neuroblastoma | 8 cell lines | 80 - 300 nM (Median 90 nM) | Single-agent activity | [3] |
| Infant ALL | Patient samples (ex vivo) | N/A | Efficacy correlated with ex vivo FLT3i sensitivity | [1] |
This is critical for confirming that this compound is effectively engaging its target in your specific model, which directly correlates with efficacy [1].
The workflow for this key experiment can be visualized as follows:
Diagram 1: Experimental workflow for monitoring this compound target inhibition via Western Blot.
The most effective treatment identified from in vitro studies should be validated in vivo, for example, in a NOD/SCID xenograft model [4].
Understanding the pathways this compound modulates is essential for rational experimental design and troubleshooting. Its broad kinase inhibition profile allows for potent suppression of survival signals.
Diagram 2: Key signaling pathways inhibited by this compound. This compound simultaneously inhibits tyrosine phosphorylation (via JAK2, FLT3) and serine phosphorylation (via JNK, ERK) of STAT proteins, leading to more complete pathway suppression and increased cell death.
FAQ: What are the primary mechanisms by which resistance to this compound develops? Resistance to this compound and other FLT3 inhibitors is generally categorized into on-target mutations in the FLT3 gene itself and off-target mechanisms that bypass FLT3 signaling [1].
FAQ: What are the specific "on-target" resistance mutations? The most common on-target mutations occur in the Tyrosine Kinase Domain (TKD) of FLT3, often at the D835 residue (e.g., D835Y) [2] [1]. These mutations shift the kinase's conformation, reducing the drug's ability to bind effectively. A critical "gatekeeper" mutation, F691L, is particularly concerning as it can confer resistance to both type I and type II FLT3 inhibitors, including this compound [1].
FAQ: What "off-target" pathways can lead to resistance? Leukemic cells can activate alternative survival signals that do not rely on FLT3. Key players in these bypass tracks include:
The following diagram illustrates how these on-target and off-target mechanisms reactivate the pro-survival signaling network.
For researchers, profiling known resistance markers is a critical first step in troubleshooting. The table below summarizes key mutations and their implications.
Table 1: Key FLT3 Mutations and Their Impact on FLT3 Inhibitors
| Mutation | Domain | Functional Consequence | Impact on this compound |
|---|---|---|---|
| ITD | Juxtamembrane (JM) | Constitutive activation; strong STAT5 signaling [3] [2] [1] | Target (Primary Sensitivity) |
| TKD (e.g., D835Y) | Tyrosine Kinase Domain (TKD) | Alters kinase conformation (DFG-in) [1] | Resistance [1] |
| F691L | Tyrosine Kinase Domain (TKD) | "Gatekeeper" mutation; steric hindrance [1] | Resistance [1] |
Validating these mutations requires specific experimental approaches. The workflow below outlines a standard protocol for confirming resistance in vitro.
Experimental Protocol: Validating Resistance in Cell Lines
Detailed Methodologies:
Establishing Resistant Models:
Genetic Profiling:
Functional Validation:
Signal Pathway Analysis:
| Question | Key Findings & Technical Summary |
|---|---|
| What is this compound's primary mechanism of action? | Orally available tyrosine kinase inhibitor; primary known targets are FLT3 and JAK2 [1]. |
| What are its key off-target effects? | - JAK/STAT Pathway: Potently suppresses JAK/STAT signaling; blocks both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1/STAT3 [2].
Accurately determining this compound's cellular selectivity is crucial. The table below compares modern cellular profiling methods.
| Method | Principle | Key Advantages | Considerations for this compound |
|---|---|---|---|
| NanoBRET Target Engagement [4] | Measures probe displacement from NanoLuc-tagged kinases in live cells via BRET. | Live-cell context; quantitative affinity/occupancy data; high-throughput adaptable. | Ideal for profiling against a defined panel of kinases under physiological conditions. |
| CETSA & CETSA-MS [4] | Detects drug-induced thermal stabilization of target proteins in cells or lysates. | Probe-free; can be applied to unmodified cells; CETSA-MS enables proteome-wide profiling. | Can identify novel off-targets like TTC38 or PAH (as seen with Panobinostat) [4]. |
| Chemical Proteomics [4] | Uses compound-derived probes to enrich and identify bound proteins from cell lysates or live cells. | Proteome-wide; can uncover entirely novel, unanticipated off-target interactions. | Requires synthesis of a functional probe; more complex workflow. |
This compound's activity converges on the JAK/STAT pathway, but its multi-kinase inhibition leads to a more complete effect than selective JAK inhibitors. The diagram below illustrates this convergent signaling and the points of inhibition.
The experimental workflow for cellular target engagement assays provides a reliable path to generate this selectivity data, as shown below.
Clinical trials have established clear quantitative targets for effective lestaurtinib activity. The following table summarizes the critical thresholds and their significance:
| Parameter | Target Value | Significance & Context |
|---|---|---|
| Plasma Inhibitory Activity (PIA) | ≥85% | Correlates with significantly improved clinical outcomes (response rates, relapse, survival) [1] [2]. |
| Target Inhibition Achievement | ~58% - 88% of patients | Highly variable; depends on dosing, pharmacokinetics, and monitoring [3] [2]. |
| Toxic Plasma Concentration | >20 µM | Associated with increased toxicity [3] [4]. |
Here are common issues and evidence-based solutions to achieve the target FLT3 inhibition.
This was a major finding in the initial relapse AML trial, where only 58% of patients achieved target inhibition on day 15 [3] [4].
This compound is highly protein-bound, primarily to Alpha-1-Acid Glycoprotein (AGP), which can reduce the free, active fraction of the drug [3].
Chemotherapy induces a rapid rise in FLT3 ligand, which can compete with this compound and reduce its efficacy [2].
This is the gold-standard functional assay to confirm target engagement in vivo [3] [1].
PIA = [1 - (pFLT3 signal with post-treatment plasma / pFLT3 signal with pre-treatment plasma)] × 100% [3].This assay determines the intrinsic sensitivity of a patient's leukemia blasts to this compound [1].
The following diagram illustrates the logical workflow for monitoring and troubleshooting this compound efficacy, integrating the assays and parameters discussed above.
Q1: Why did the initial large trial in relapsed AML fail, and what can we learn from it? The trial showed no overall survival benefit because only 58% of patients achieved sustained FLT3 inhibition (PIA >85%) [3] [4]. This highlights that simply adding the drug to chemotherapy is insufficient; confirming target inhibition in each patient is critical.
Q2: Which patient population is most likely to benefit from this compound? Patients whose leukemia blasts are sensitive to this compound ex vivo and who achieve potent FLT3 inhibition in vivo (PIA ≥85%) show the strongest clinical benefit. In one study, patients who were both "inhibited" and "sensitive" had a remarkable 3-year event-free survival of 88% [1].
Q3: Is the 85% PIA threshold relevant in all contexts? Yes, this threshold was established in adult AML studies and successfully applied to pediatric ALL trials, confirming its broad importance for correlating FLT3 inhibition with clinical efficacy [1] [2].
The following table summarizes the core findings from a phase I dose-escalation study of Lestaurtinib in patients with JAK2V617F-positive myelofibrosis, which established the Maximum Tolerated Dose (MTD) [1].
| Trial Phase | Patient Population | Established MTD | Common Adverse Events | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| Phase I (3+3 design) | JAK2V617F positive myelofibrosis (PMF, PV-MF, ET-MF) [1] | 140 mg twice daily [1] | Gastrointestinal toxicity (despite formulation change) [1] | Observed at 100 mg and 160 mg twice daily dose levels [1] |
This study determined that the MTD for this compound was 140 mg twice daily [1]. Gastrointestinal toxicity was the most frequently reported adverse event. The protocol was amended to allow for flexible dosing within the first 28 days at the 160 mg starting dose due to intolerable grade 1 or 2 GI symptoms that impacted patients' quality of life [1].
While specific protocols for this compound-induced myelosuppression are not available in the search results, you can apply these general principles for monitoring and managing myelosuppression in a research setting [2] [3] [4].
The workflow below synthesizes the clinical trial procedure and general management principles into a potential experimental protocol for your research.
Given the limited publicly available data, here are critical points to address in your FAQs:
For a drug like Lestaurtinib, whose metabolic pathways are not well-documented in the available literature, a standard experimental approach is necessary. The following workflow outlines the key steps for characterizing its metabolism and potential for drug-drug interactions (DDIs).
As a reference, the multi-targeted tyrosine kinase inhibitor Lenvatinib undergoes metabolism primarily by CYP3A4 and other enzymes, with potential for clinically significant interactions [1] [2]. The quantitative data on its metabolic pathways and interaction potential can be summarized as follows.
| Investigation Area | Key Finding | Experimental System | Citation |
|---|---|---|---|
| Primary Metabolizing Enzymes | CYP3A4 is the most efficient; CYP2A6, CYP2B6, CYP1A1, and CYP1A2 also contribute. | Human liver microsomes (HLM); recombinant CYP enzymes | [1] [2] |
| Major Metabolites Formed | M1 (O-desmethyl lenvatinib), M2 (N-oxide), N-descyclopropyl lenvatinib. | HLM; analysis by LC-MS/MS | [1] [2] |
| Impact of Cytochrome b5 | Significantly increases the metabolic efficiency of CYP3A4. | Recombinant CYP3A4 with/without cytochrome b5 | [2] |
| Reversible Inhibition (Example) | Luteolin and myricetin showed IC~50~ values of ~6.9 µM and ~12.3 µM against lenvatinib metabolism, respectively. | Human liver microsomes (HLM) | [3] |
| Therapeutic Drug Monitoring (TDM) | Target trough concentration for thyroid cancer: 42-88 ng/mL; for hepatocellular carcinoma: 36.8-71.4 ng/mL. | Patient plasma concentration monitoring | [1] |
Here are solutions to frequently encountered issues in metabolic interaction studies, based on general principles from the search results.
Problem: Low Metabolic Turnover in Microsomal Incubations
Problem: In Vitro Data Does Not Predict Clinical Interaction
Problem: High Variability in Clinical Drug Exposure
Q: What is the key difference between competitive and mechanism-based inhibition?
Q: Why is it important to test multiple CYP enzymes even if one is identified as primary?
Q: How can flavonoid compounds in foods or herbs impact kinase inhibitor metabolism?
| Feature | This compound | Midostaurin |
|---|---|---|
| FDA Approval Status | Not approved for AML [1] | Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [2] [3] |
| Key Trial(s) | UK AML15 & AML17 trials [1] | RATIFY trial (CALGB 10603) [4] [3] |
| Patient Population | Newly diagnosed FLT3-mutated AML (mostly <60 years) [1] | Newly diagnosed FLT3-mutated AML (18-59 years) [3] |
| Overall Survival (OS) Benefit | No significant difference vs. control (5-yr OS: 46% vs. 45%) [1] | Significant improvement vs. placebo (median OS: 74.7 vs. 25.6 months) [3] |
| Relapse-Free Survival (RFS) Benefit | No significant difference vs. control (5-yr RFS: 40% vs. 36%) [1] | Significant improvement vs. placebo [3] |
| Inhibitor Type | First-generation, Type I [5] | First-generation, Type I [4] [5] |
| Conclusion from Trial | Combination with chemotherapy was feasible but yielded no overall clinical benefit [1] | Established a new standard of care for the patient population [3] |
The divergent outcomes of these drugs can be further understood by examining the trial methodologies and correlative science.
This compound's Exploratory Insights: Although the this compound trials did not meet their primary endpoints, a critical exploratory analysis was performed. Researchers used a plasma inhibitory activity (PIA) assay to measure the degree of FLT3 inhibition in patients. This analysis revealed that patients who achieved sustained greater than 85% FLT3 inhibition with this compound had improved overall survival and significantly reduced relapse rates [1]. This suggests that the drug is biologically active but may have failed in the overall population due to pharmacokinetic issues or inadequate dosing in a subset of patients.
Midostaurin's Proven Regimen: The successful RATIFY trial established a specific treatment protocol: midostaurin was administered in conjunction with standard "7+3" induction chemotherapy, followed by high-dose cytarabine consolidation, and then continued as maintenance monotherapy for up to one year [3]. This comprehensive approach, targeting the FLT3-mutated cells throughout the treatment cycle, proved effective in improving long-term survival.
For research and development professionals, the experimental details behind these findings are crucial.
The following diagram illustrates the mechanism of Type I FLT3 inhibitors and the key experimental assay used to assess their efficacy.
The following table summarizes the key synergistic combinations of this compound that have been demonstrated in preclinical studies across various cancer types.
| Cancer Model | Combination Partner | Experimental Model | Key Findings & Synergy Measurement | Citation |
|---|---|---|---|---|
| Neuroblastoma | Topotecan + Cyclophosphamide | SY5Y-TrkB xenograft model (in vivo) | Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p<0.0001 for tumor size/EFS). | [1] |
| Neuroblastoma | Irinotecan + Temozolomide | SY5Y-TrkB xenograft model (in vivo) | Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p=0.011 for size; p=0.012 for EFS). | [1] |
| Neuroblastoma | Isotretinoin (13-cis-retinoic acid) | Panel of 8 neuroblastoma cell lines (in vitro) | Additive to synergistic interaction (Combination Index, CI<1). Median IC50 of this compound reduced 1.5-1.7 fold. | [2] |
| Breast Cancer | PARP Inhibitor (AG14361) | BRCA1 mutant & wild-type cell lines, xenograft (in vitro/in vivo) | Strongly enhanced cell growth inhibition and apoptosis; effective regardless of BRCA1 status. | [3] |
| Ovarian Cancer | Cisplatin | Therapy-sensitive & -resistant cell lines, PDX models (in vitro/in vivo) | Potent synergy observed in both chemotherapy-naive and resistant models. | [4] |
| Ovarian Cancer | Olaparib (PARPi) | PARPi-sensitive & -resistant cell lines, PDX models (in vitro/in vivo) | Synergistic antineoplastic effect, including in a model of PARPi resistance. | [4] |
| Infant ALL (KMT2A-r) | Multi-agent Chemotherapy | Children's Oncology Group Phase III Trial (AALL0631) | Correlative analysis showed patients with FLT3-inhibitor sensitive blasts had superior EFS (88±8%) when treated with this compound. | [5] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies used in the cited experiments.
In Vitro Growth Inhibition & Synergy Assays
In Vivo Xenograft Models
This compound (CEP-701) is an orally available multi-kinase inhibitor. Its synergistic effects are largely attributed to its ability to concurrently inhibit multiple pro-survival signaling pathways, thereby sensitizing cancer cells to cytotoxic stress from chemotherapy.
The diagram below illustrates how this compound inhibits multiple survival pathways to synergize with DNA-damaging agents.
This compound (also known as CEP-701) is an orally available small molecule inhibitor. Its primary targets, with corresponding half-maximal inhibitory concentration (IC₅₀) values, are summarized in the following table. A lower IC₅₀ value indicates greater potency.
| Kinase Target | Reported IC₅₀ (nM) | Biological Context & Notes |
|---|---|---|
| FLT3 (FMS-like tyrosine kinase 3) | 0.9 - 3.0 nM [1] | Primary target; inhibits autophosphorylation [2]. |
| JAK2 (Janus kinase 2) | 0.9 nM [1] | Confirmed target; contributes to its effects [2] [3]. |
| TrkA (Tropomyosin receptor kinase A) | 25 nM [1] | Original target identified during development [4]. |
| Other RTKs (Receptor Tyrosine Kinases) | Information Missing | Reported to inhibit phosphorylation of multiple RPTKs, but specific IC₅₀ values for each are not detailed in the available literature [1]. |
The data clearly shows that this compound is not a citron kinase inhibitor. Its established specificity is for FLT3, JAK2, and TrkA tyrosine kinases [2] [1]. It is described as a relatively non-selective tyrosine kinase inhibitor, which can also inhibit other kinases like PDGFR and c-Kit, though with less prominence than its main targets [2].
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of its targets, effectively blocking their phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [2] [5].
The following diagram maps the primary signaling pathways targeted by this compound and the experimental points of intervention to assess its efficacy.
The experimental data supporting this compound's efficacy comes from standardized biochemical and cellular assays. Here are detailed methodologies for the key experiments cited in the search results.
The core methodology for detecting and measuring STAT1 phosphorylation relies heavily on the Western blot technique, which allows researchers to visualize specific proteins and their post-translational modifications within a cell lysate.
The table below outlines a generalized experimental workflow based on common cell signaling studies [1] [2]:
| Step | Protocol Description | Key Reagents & Tools |
|---|---|---|
| 1. Cell Preparation & Treatment | Culture relevant cell lines (e.g., HT-29, HeLa, DF-1). Pre-treat with inhibitor, then stimulate with cytokine (e.g., IFN-γ, IFN-α) to activate JAK/STAT pathway [1] [3]. | Cell culture media, fetal bovine serum (FBS), candidate inhibitor (e.g., Lestaurtinib), cytokine (e.g., IFN-γ). |
| 2. Cell Lysis & Protein Extraction | Lyse cells on ice using RIPA buffer or similar, containing protease and phosphatase inhibitors to preserve phosphorylation states [3]. | Cytoplasmic extraction buffer, protease/phosphatase inhibitors. |
| 3. Protein Quantification & Separation | Measure protein concentration (e.g., Bio-Rad protein assay). Separate denatured proteins by molecular weight using SDS-PAGE gel electrophoresis [1]. | Bradford assay reagent, SDS-PAGE gel, running buffer. |
| 4. Protein Transfer & Blocking | Transfer proteins from gel to a PVDF or nitrocellulose membrane. Block membrane with non-fat milk or BSA to prevent non-specific antibody binding [1]. | PVDF membrane, transfer system, blocking agent (e.g., 5% non-fat milk). |
| 5. Antibody Incubation | Incubate membrane with specific primary antibodies overnight, followed by enzyme-conjugated (e.g., HRP) secondary antibodies [1] [2]. | Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1 (total), anti-GAPDH/Actin (loading control). Secondary: HRP-conjugated antibodies. |
| 6. Signal Detection & Analysis | Detect immunoreactive bands using a chemiluminescence (ECL) substrate. Image and quantify band intensity to assess phosphorylation level reduction [1] [2]. | ECL substrate, chemiluminescence imager, densitometry software (e.g., ImageQuant). |
To help visualize the biological process being targeted and the experimental logic, the following diagram outlines the STAT1 signaling pathway and the points of intervention for an inhibitor, alongside the corresponding experimental verification workflow:
| Cancer Type | Model System | Key Efficacy Findings (vs. Control) | Statistical Significance (p-value) | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|---|
| Neuroblastoma | TrkB-overexpressing Xenograft | ↓ Tumor growth; Enhanced efficacy of Topotecan/Cyclophosphamide and Irinotecan/Temozolomide | p=0.0004 (size); p=0.011 (EFS); p<0.0001 (chemo combo) | Inhibition of TrkB/BDNF survival pathway [1] | |
| Ovarian Cancer | Cell Lines & Patient-Derived Xenografts (PDX) | Potent anti-neoplastic activity; Synergy with Cisplatin and Olaparib | IC50 ranged from 10-410 nM (far below clinical Cmax) | Suppression of JAK/STAT signaling (tyrosine & serine phosphorylation) [2] [3] | |
| Medulloblastoma | Cell Lines & Transgenic Mouse Model (SmoA1) | ↓ Tumor growth; ↑ Mouse survival; Induced DNA damage & cytokinesis failure | p<0.05 (in vivo survival) | Inhibition of Citron Kinase (CITK) [4] | |
| Hepatocellular Carcinoma | Cell Line (Huh-7) | Prevented cell migration & colony formation; ↓ Cell viability | p<0.05 (colony formation) | JAK2/STAT1 pathway inhibition [5] |
To evaluate Lestaurtinib's activity, researchers employ standardized preclinical models and assays. Here are the methodologies from the key studies cited.
This compound is a multi-targeted kinase inhibitor. Its anti-tumor effects converge on the inhibition of several critical signaling pathways, as illustrated below.
The diagram above shows how this compound simultaneously targets multiple kinases. Its efficacy, particularly in ovarian cancer, is attributed to a more complete suppression of the JAK/STAT pathway compared to specific JAK inhibitors. It uniquely inhibits both the tyrosine phosphorylation (Y701/705) and serine phosphorylation (S727) of STAT1 and STAT3, which is critical for their full transcriptional activity. This dual inhibition, combined with effects on other kinases, leads to potent cell cycle arrest and apoptosis [2].
The table below summarizes the primary kinase targets of this compound identified from the search results, along with key experimental findings.
| Kinase Target | Key Experimental Findings & Potency | Context / Cell Models Used | Source |
|---|---|---|---|
| FLT3 | Potent inhibition; induces apoptosis in FLT3-ITD mutant cells; IC50 for autophosphorylation inhibition: 2 nM [1]. | MV4-11 cells (FLT3-ITD), primary AML patient blasts [1]. | [2] [1] |
| JAK2 | Inhibits enzymatic activity (IC50: 0.9 nM); blocks phosphorylation of JAK2 V617F and downstream STAT3/5 [1]. | HEL92.1.7 cells (JAK2 V617F), MPN patient samples [1]. | [1] |
| TRKA (NTRK1) | Potent inhibitor; derived from K-252a, a known tropomyosin receptor kinase inhibitor [1]. | Preclinical studies [1]. | [1] |
| Citron Kinase (CITK) | Biochemical IC50: 90 nM; reduces phospho-INCENP at midbody, causes cytokinesis failure [3]. | Medulloblastoma cell lines (ONS-76, DAOY, D283, D341) [3]. | [3] |
The search results indicate that this compound is a multi-targeted kinase inhibitor [2] [1], but its full selectivity profile across a wide kinome panel was not located. The following approaches are suggested to obtain this specific data:
For context, the diagram below outlines a generalized workflow for generating kinase selectivity data, combining biochemical and cellular approaches as described in the literature [4] [8].